Product packaging for Hydrazine hydrochloride(Cat. No.:CAS No. 14011-37-1)

Hydrazine hydrochloride

Cat. No.: B081455
CAS No.: 14011-37-1
M. Wt: 68.51 g/mol
InChI Key: BIVUUOPIAYRCAP-UHFFFAOYSA-N
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Description

Hydrazine hydrochloride (CAS 2644-70-4), with the linear formula N₂H₄·HCl, is the hydrochloride salt of hydrazine. This white, powder compound is highly soluble in water (370 g/L at 20°C) and has a melting point between 89-93°C . It is widely valued in research and industrial manufacturing for its properties as a strong reducing agent and versatile chemical precursor. In chemical synthesis, this compound serves as a key starting material for producing a wide range of derivatives, including hydrazones, azides, and hydrazides, which are fundamental in the creation of dyes and agrochemicals . Its role as a blowing agent in polymer chemistry is critical for the formation of polyurethane foams and other foamed plastics . Within the pharmaceutical industry, it acts as a crucial building block for synthesizing various bioactive compounds, such as antifungal agents, antitubercular drugs (e.g., isoniazid), and anticancer medications . The compound also finds significant applications in energy research, where it is studied as a component in rocket propellants and in certain types of fuel cells for power generation . Furthermore, it is used as an effective oxygen scavenger in water treatment systems for boilers and cooling systems to prevent corrosion . This compound is classified as a hazardous chemical. It is toxic if inhaled, swallowed, or in contact with skin, may cause an allergic skin reaction, and is very toxic to aquatic life . It is also suspected of causing cancer . Proper handling in a well-ventilated area and the use of appropriate personal protective equipment (PPE) including gloves, protective clothing, and eye protection are essential . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula ClH5N2 B081455 Hydrazine hydrochloride CAS No. 14011-37-1

Properties

IUPAC Name

hydrazine;hydrochloride
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InChI

InChI=1S/ClH.H4N2/c;1-2/h1H;1-2H2
Source PubChem
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InChI Key

BIVUUOPIAYRCAP-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

NN.Cl
Source PubChem
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Molecular Formula

ClH5N2
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DSSTOX Substance ID

DTXSID101033221
Record name Hydrazine, monohydrochloride
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Molecular Weight

68.51 g/mol
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Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name Hydrazine monohydrochloride
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CAS No.

5341-61-7, 2644-70-4, 14011-37-1
Record name Hydrazine, dihydrochloride
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Record name Hydrazine monochloride
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Record name Hydrazine, hydrochloride (1:1)
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Synthesis and Derivatization Strategies for Hydrazine Hydrochloride and Its Analogues

Fundamental Synthetic Routes to Hydrazine (B178648) Hydrochloride

The preparation of unsubstituted hydrazine hydrochloride is typically straightforward, relying on the basic nature of the hydrazine molecule.

Reaction of Hydrazine with Hydrogen Chloride

The most direct and common method for synthesizing this compound is the acid-base reaction between hydrazine and hydrogen chloride. This reaction can be performed using hydrazine, often in the form of hydrazine hydrate (B1144303) (N₂H₄·H₂O), and treating it with hydrochloric acid (HCl). The lone pair of electrons on one of the nitrogen atoms in hydrazine acts as a base, accepting a proton from the hydrochloric acid to form the hydrazinium (B103819) cation (N₂H₅⁺) and a chloride anion (Cl⁻), resulting in the salt N₂H₅Cl.

The reaction is typically carried out by combining equimolar amounts of hydrazine hydrate and hydrochloric acid. The process is simple and efficient, yielding hydrazine monohydrochloride. Further addition of HCl can lead to the formation of hydrazine dihydrochloride (B599025) (N₂H₆Cl₂). An industrial production process involves mixing hydrazine hydrate with ethanol (B145695) and adding it dropwise to a hydrogen chloride-ethanol solution at low temperatures (-15 °C to -10 °C) to generate an ethanolic solution of this compound.

Another approach involves a double displacement reaction, which can be safer as it avoids the direct handling of concentrated hydrazine. In this method, hydrazine sulfate (B86663) is reacted with barium chloride or calcium chloride. The insoluble barium or calcium sulfate precipitates out of the solution, which can be removed by filtration, leaving an aqueous solution of this compound that can then be concentrated and dried.

Emerging Synthetic Methodologies for this compound

While the direct reaction of hydrazine with hydrogen chloride remains the predominant and most straightforward synthetic method, research into novel hydrazine synthesis continues to evolve, which could indirectly impact the production of its salts. Methodologies focusing on "green" chemistry and catalytic processes aim to create more efficient and environmentally benign pathways to hydrazine derivatives. For instance, new catalytic systems for N-N bond formation are being explored. However, for the bulk production of the simple, unsubstituted this compound salt, the classic acid-base neutralization reaction remains the most established and widely practiced method due to its simplicity and high efficiency.

Synthesis of Substituted Hydrazine Hydrochlorides

The synthesis of substituted hydrazine hydrochlorides involves more intricate strategies tailored to the specific substituent being introduced. These methods are crucial for creating a diverse range of chemical intermediates.

Aliphatic Hydrazine Hydrochlorides

Aliphatic hydrazine hydrochlorides are valuable intermediates, particularly in the synthesis of pharmaceuticals and agrochemicals.

Cyclopropylhydrazine (B1591821) Hydrochloride: This compound is an important intermediate for certain pyrazole-based agricultural chemicals. A common synthetic route starts with cyclopropylamine. The amine is reacted with a protected hydroxylamine (B1172632) reagent, such as N-Boc-O-tosyl hydroxylamine, in an organic solvent like dichloromethane. This reaction, performed in the presence of a base like N-methylmorpholine at low temperatures (0 °C to 20 °C), yields the intermediate N-Boc-cyclopropylhydrazine. The Boc (tert-butoxycarbonyl) protecting group is then removed by treating the intermediate with a strong acid, typically concentrated hydrochloric acid. This deprotection step yields the final cyclopropylthis compound product.

(Prop-2-yn-1-yl)hydrazine (B1628402) Hydrochloride: This molecule contains a reactive alkyne group, making it a useful building block in click chemistry and for synthesizing heterocyclic compounds. Its synthesis typically involves the nucleophilic alkylation of hydrazine. Propargyl bromide is reacted with hydrazine hydrate, often in an inert atmosphere to prevent side reactions. The resulting (prop-2-yn-1-yl)hydrazine is then treated with hydrochloric acid to form the stable hydrochloride salt, which can be purified by crystallization.

Compound Starting Material(s) Key Reagents/Conditions Intermediate(s)
Cyclopropylthis compoundCyclopropylamine1. N-Boc-O-tosyl hydroxylamine, N-methylmorpholine 2. Concentrated HClN-Boc-cyclopropylhydrazine
(Prop-2-yn-1-yl)this compoundPropargyl bromide1. Hydrazine hydrate 2. Hydrochloric acid(Prop-2-yn-1-yl)hydrazine

Aromatic Hydrazine Hydrochlorides

Aromatic hydrazine hydrochlorides are a cornerstone of synthetic organic chemistry, most famously used in the Fischer indole (B1671886) synthesis. The general and most prevalent method for their preparation involves a two-step process: the diazotization of an aromatic amine followed by the reduction of the resulting diazonium salt.

Phenylhydrazine (B124118) Hydrochloride: This is a classic and widely used aromatic hydrazine. Its synthesis begins with aniline (B41778), which is treated with sodium nitrite (B80452) (NaNO₂) in the presence of excess hydrochloric acid at low temperatures (0–5 °C). prepchem.comgoogle.com This reaction forms a benzenediazonium (B1195382) chloride intermediate. prepchem.com The diazonium salt is then reduced to yield phenylthis compound. A common reducing agent for this step is tin(II) chloride (SnCl₂) dissolved in concentrated hydrochloric acid. prepchem.com The reduction is typically carried out by adding the SnCl₂ solution to the cold diazonium salt solution and allowing the mixture to stir for several hours. prepchem.com The resulting phenylthis compound precipitates as a solid and can be collected by filtration. prepchem.com An alternative reducing agent is sodium sulfite. scbt.com

3-Methoxyphenylthis compound: The synthesis of this derivative follows the same general pathway. It starts with 3-methoxyaniline. prepchem.com The amine is first converted to its corresponding diazonium salt using sodium nitrite and a strong acid like sulfuric or hydrochloric acid at temperatures below 0 °C. prepchem.com The resulting diazonium salt solution is then added to a cold, stirred solution of a reducing agent, such as stannous chloride dihydrate in concentrated hydrochloric acid. prepchem.com After allowing the reaction to proceed, the 3-methoxyphenylhydrazine is typically isolated and can be converted to its hydrochloride salt.

Biphenyl-4-yl-hydrazine Hydrochloride: This compound is a key intermediate in the synthesis of various pharmaceuticals, including anti-cancer agents. chemimpex.com Its synthesis is achieved by applying the standard diazotization-reduction sequence, starting from 4-aminobiphenyl. The primary amine is converted to the biphenyl-4-diazonium salt, which is subsequently reduced to form the target hydrazine derivative. The final step involves treatment with hydrochloric acid to afford the stable hydrochloride salt. chemimpex.com

2-Ethyl Phenyl this compound: This compound is a key starting material for synthesizing molecules like 7-ethyl tryptophol. scbt.com The synthesis starts with commercially available 2-ethylaniline (B167055). scbt.com In a typical procedure, a solution of 2-ethylaniline in concentrated hydrochloric acid and water is cooled and treated dropwise with an aqueous solution of sodium nitrite, keeping the temperature between 5 °C and 14 °C. This forms the diazonium salt as a thick suspension. A solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) in aqueous hydrochloric acid is then added slowly, maintaining a low temperature (5 °C to 10 °C). After stirring for an extended period, the solid product is collected, purified by recrystallization with decolorizing carbon, and then treated with concentrated hydrochloric acid to precipitate the final tan-colored plates of 2-ethyl phenyl this compound. scbt.com

Compound Starting Aniline Diazotization Reagent Reducing Agent Typical Yield
Phenylthis compoundAnilineNaNO₂ / HClSnCl₂ / HCl98% prepchem.com
3-Methoxyphenylthis compound3-MethoxyanilineNaNO₂ / H₂SO₄SnCl₂ / HClNot specified prepchem.com
2-Ethyl Phenyl this compound2-EthylanilineNaNO₂ / HClSnCl₂·2H₂O / HCl92% scbt.com

Heterocyclic Hydrazine Hydrochlorides

The synthesis of hydrazine hydrochlorides bearing heterocyclic moieties can be more complex and is highly dependent on the nature of the heterocyclic ring system.

(2,3-dihydro-1H-inden-2-yl)this compound: The synthesis of this specific compound is not widely detailed in common literature. However, related structures provide insight into potential synthetic routes. For example, the synthesis of substituted 2,3-dihydro-1H-indazoles (a related bicyclic system) can be achieved via intramolecular coupling of hydrazine derivatives. mdpi.com A plausible route to (2,3-dihydro-1H-inden-2-yl)hydrazine would likely start from 2-indanone (B58226). The ketone could be converted to a hydrazone, which would then require reduction of the C=N bond to form the hydrazine. Alternatively, reductive amination of 2-indanone with hydrazine could be explored. The final product would be isolated as its stable hydrochloride or dihydrochloride salt. scbt.com A related compound, 1,2-Bis(2,3-dihydro-1H-inden-1-ylidene)hydrazine, is synthesized by reacting 2,3-dihydro-1H-inden-1-one with hydrazine hydrate in ethanol. nih.gov

Derivatization of this compound for Complex Molecule Synthesis

This compound serves as a versatile and pivotal reagent in organic synthesis, enabling the construction of a wide array of complex molecules. Its utility stems from the nucleophilic nature of the hydrazine moiety, which readily participates in condensation and cyclization reactions. This section explores key derivatization strategies that leverage this compound for the synthesis of hydrazones, hydrazides, azides, and various heterocyclic compounds, highlighting its importance in medicinal chemistry and materials science.

Synthesis of Hydrazones

Hydrazones are a class of organic compounds characterized by the R₁R₂C=NNH₂ functional group. They are typically formed through the reaction of this compound with aldehydes or ketones. wikipedia.org This condensation reaction is fundamental in organic chemistry, providing a pathway to more complex molecular architectures. The general reaction involves the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by dehydration.

The synthesis of hydrazones from this compound is a well-established method. For instance, various hydrazones have been synthesized by reacting this compound with different aldehydes and ketones, often serving as intermediates in the synthesis of other compounds. nih.gov Mechanochemical methods have also been employed for the synthesis of hydrazones, offering a greener alternative to traditional solvent-based approaches. nih.gov

Key Research Findings:

Hydrazones can be synthesized by reacting hydrazine or its derivatives with aldehydes and ketones. wikipedia.org

Phenylhydrazine, a derivative, reacts with reducing sugars to form osazones, a specific type of hydrazone. wikipedia.org

Hydrazone-based coupling methods are utilized in medical biotechnology to link drugs to antibodies. wikipedia.org

Table 1: Examples of Hydrazone Synthesis

ReactantsProductReaction ConditionsSignificance
This compound, Aldehyde/KetoneHydrazoneCondensation reactionIntermediate for synthesis of heterocycles and other complex molecules. wikipedia.org
Phenylhydrazine, Reducing SugarOsazoneDeveloped by Emil FischerUsed to differentiate monosaccharides. wikipedia.org

Synthesis of Hydrazides

Hydrazides are compounds containing the -CONHNH₂ functional group. The synthesis of hydrazides often involves the reaction of carboxylic acid derivatives, such as acid chlorides or esters, with hydrazine. rjptonline.orgorganic-chemistry.org While hydrazine hydrate is commonly used, this compound can also be employed, typically requiring a base to neutralize the hydrochloride salt and liberate the free hydrazine for the reaction.

The reaction of carboxylic acid chlorides and anhydrides with aqueous hydrazine is a rapid and often vigorous reaction used to prepare hydrazides. rjptonline.org To control the reaction, it is often carried out at low temperatures in the presence of a suitable solvent like diethyl ether or benzene. rjptonline.org Another method involves the reaction of esters with hydrazine, which is particularly useful for less reactive esters or when using hydrazine derivatives with weaker basicity. rjptonline.org

Key Research Findings:

Hydrazides can be synthesized by the reaction of activated amides with hydrazine in an aqueous environment without the need for a transition-metal catalyst. organic-chemistry.org

A three-component reaction of activated amides, hydrazine, and carbonyl compounds can directly yield hydrazones. organic-chemistry.org

Solvent-free synthesis of hydrazides has been achieved by grinding carboxylic acids with hydrazine hydrate. rjptonline.org

Table 2: Methods for Hydrazide Synthesis

ReactantsMethodKey Features
Carboxylic acid chloride/anhydride (B1165640), Aqueous hydrazineRapid reactionOften requires low temperatures and a suitable solvent. rjptonline.org
Ester, HydrazineReaction with estersSuitable for less reactive esters or weakly basic hydrazine derivatives. rjptonline.org
Carboxylic acid, Hydrazine hydrateSolvent-free grindingAn environmentally friendly approach. rjptonline.org

Synthesis of Azides

Aryl azides are valuable intermediates in organic synthesis, particularly in click chemistry and for the formation of nitrogen-containing heterocycles. A straightforward method for the synthesis of aryl azides from aromatic amines utilizes sodium nitrite and hydrazine hydrate in an acidic medium. amazonaws.com In this reaction, one equivalent of sodium nitrite reacts with the aniline to form a diazonium salt. Concurrently, a second equivalent of sodium nitrite reacts with hydrazine hydrate to generate the azide (B81097) ion in situ, which then displaces the diazonium group. amazonaws.com

While the literature primarily details the use of hydrazine hydrate, the principle of generating the azide ion in situ could potentially be adapted for use with this compound, provided the reaction conditions are appropriately adjusted to account for the acidic nature of the hydrochloride salt.

Key Research Findings:

A simple and efficient protocol for the synthesis of aryl azides from aromatic amines uses sodium nitrite and hydrazine hydrate at room temperature. amazonaws.com

The reaction proceeds through the in-situ formation of an azide ion from the reaction of sodium nitrite and hydrazine hydrate. amazonaws.com

This method avoids the use of potentially explosive reagents like sodium azide (NaN₃) and triflic anhydride (Tf₂O). amazonaws.com

Formation of Heterocyclic Compounds (e.g., Pyrazolines, Quinazolines, Indoles, Pyrazole (B372694) Derivatives)

This compound is a key building block for the synthesis of a variety of nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and other biologically active molecules.

Pyrazolines and Pyrazole Derivatives : Pyrazolines are five-membered heterocyclic rings containing two adjacent nitrogen atoms. They can be synthesized by the condensation of α,β-unsaturated ketones with hydrazine derivatives. nih.govrevistabionatura.org For instance, substituted 2-pyrazolines have been synthesized from α,β-unsaturated ketones and phenyl this compound in the presence of sodium acetate (B1210297). nih.gov Pyrazoles, the aromatic counterparts of pyrazolines, can be obtained through the oxidation of pyrazolines. organic-chemistry.org One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily form pyrazoline intermediates, which can then be oxidized to pyrazoles. organic-chemistry.orgorganic-chemistry.org

Quinazolines : Quinazolines are bicyclic heterocyclic compounds. Their synthesis can involve the use of hydrazine derivatives. For example, 2-methylthio-4-hydrazinoquinazoline can be prepared from the reaction of 4-S-substituted 2-(methylthio)quinazoline-4(3H)-thione derivatives with hydrazine hydrate. researchgate.net

Indoles : The Fischer indole synthesis is a classic method for preparing indoles, which involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions. wikipedia.orgnih.gov Phenylthis compound is a common reagent in this synthesis. The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement to form the indole ring. wikipedia.org

Key Research Findings:

The cyclocondensation of aryl hydrochloride hydrazine with 1,3-diketones is an effective method for the regioselective synthesis of 1,3-substituted 1-arylpyrazoles. nih.gov

Microwave irradiation can be used to facilitate the one-pot synthesis of nitrogen-containing heterocyles like pyrazolines from alkyl dihalides and hydrazines. organic-chemistry.org

The Fischer indole synthesis can be catalyzed by both Brønsted and Lewis acids. wikipedia.org

Table 3: Synthesis of Heterocyclic Compounds from this compound and its Derivatives

HeterocycleStarting MaterialsKey ReactionReference
Pyrazolinesα,β-Unsaturated ketones, Phenyl this compoundCondensation nih.gov
PyrazolesKetones/Aldehydes, Hydrazine monohydrochlorideOne-pot condensation and in-situ oxidation organic-chemistry.orgorganic-chemistry.org
Quinazolines4-S-substituted 2-(methylthio)quinazoline-4(3H)-thiones, Hydrazine hydrateSubstitution and cyclization researchgate.net
IndolesPhenylthis compound, Aldehyde/KetoneFischer indole synthesis wikipedia.orgnih.gov

Hydrazine-Halogen Exchange Strategies for N=N-Containing Compounds

A novel synthetic strategy for the formation of N=N bonds involves a hydrazine-halogen exchange. An anhydride-promoted, traceless hydrazine-I/Br exchange strategy has been reported where hydrazine hydrate reacts with cyclic or linear iodonium (B1229267) compounds to produce benzo[c]cinnolines and azobenzenes in a one-pot reaction. researchgate.netnih.gov This reaction is catalyzed by copper and proceeds through a series of steps including diacylation, N,N'-diarylation, and deacylation/oxidation. researchgate.netnih.gov This method highlights the use of hydrazine as a dinitrogen source for the construction of azo compounds. researchgate.net

While the published research utilizes hydrazine hydrate, the underlying principle of using hydrazine as a nucleophile in a copper-catalyzed cross-coupling reaction could potentially be extended to this compound with appropriate modifications to the reaction conditions.

Key Research Findings:

A copper-catalyzed diarylation of hydrazine with cyclic/linear diaryl iodonium salts provides a direct pathway for synthesizing aromatic azo compounds. researchgate.net

The reaction mechanism involves the initial formation of phthalhydrazide (B32825) (PHA) from the hydrazinolysis of phthalic anhydride. researchgate.net

This strategy represents a green and direct method for constructing -N=N- bonds using hydrazine as an inorganic dinitrogen source. researchgate.net

Controlled Synthesis and Purity Considerations in Pharmaceutical Applications

The synthesis of this compound for pharmaceutical applications demands stringent control over reaction conditions to ensure high purity and minimize the presence of contaminants. A common method for its preparation involves the reaction of hydrazine hydrate with hydrochloric acid. guidechem.com

To achieve pharmaceutical-grade purity, the synthesis is typically carried out in a glass-lined reactor where pure water, 80% hydrazine hydrate, and 37% hydrochloric acid are mixed and stirred at a controlled temperature of 55-60°C. guidechem.com The resulting mixture is filtered while hot, and the pH of the filtrate is carefully adjusted to 4-5. guidechem.com The solution is then concentrated, cooled, and crystallized to yield this compound. The final product is washed with anhydrous ethanol and air-dried. guidechem.com This controlled process is crucial for producing a stable active pharmaceutical ingredient (API) that is free from contaminating by-products such as excess hydrazine, metal ions, or other impurities. google.com The purity of hydrazine hydrate, a key starting material, can be determined by titration with a standardized potassium iodate (B108269) solution. scribd.com

Key Purity Considerations:

Minimization of By-products: The synthesis process must be optimized to reduce the formation of unwanted side products.

Removal of Contaminants: It is essential to eliminate impurities like unreacted starting materials, metal ions, and chlorinated pyridazine-containing compounds. google.com

Stability: The final product must be stable during storage to prevent degradation and the formation of particulate matter. google.com

Reaction Mechanisms and Catalysis Involving Hydrazine Hydrochloride

Mechanistic Studies of Hydrazine (B178648) Hydrochloride Reactions

Hydrazine hydrochloride, as a source of hydrazine, participates in nucleophilic addition reactions, most notably with carbonyl compounds. The fundamental mechanism involves the attack of the nucleophilic nitrogen atom of hydrazine on the electrophilic carbonyl carbon. This process leads to the formation of a tetrahedral intermediate.

The reaction proceeds as follows:

The lone pair of electrons on the terminal nitrogen of hydrazine acts as a nucleophile, attacking the partially positive carbon atom of the carbonyl group.

This addition results in the formation of a zwitterionic tetrahedral intermediate.

A proton transfer occurs, typically involving the solvent, to neutralize the charges.

Subsequent elimination of a water molecule from the intermediate yields a hydrazone, a compound characterized by a carbon-nitrogen double bond (C=N-NH2). fiveable.melibretexts.org

This nucleophilic addition to form a hydrazone is a critical initial step in more complex reactions like the Wolff-Kishner reduction. fiveable.melibretexts.org The reactivity of the carbonyl compound is influenced by both steric and electronic factors. Aldehydes are generally more reactive than ketones due to less steric hindrance and greater electrophilicity of the carbonyl carbon.

The kinetics of redox reactions involving this compound have been investigated with various oxidizing agents. A study on the reaction between naphthol green B and hydrazine dihydrochloride (B599025) in an aqueous acidic medium revealed a 1:1 stoichiometry. sciencepublishinggroup.com The reaction follows a second-order rate law, being first order with respect to both reactants. sciencepublishinggroup.com

The rate law is expressed as: Rate = k₂[NGB³⁻][N₂H₄·2HCl] sciencepublishinggroup.com

Interestingly, the rate of this reaction was found to be independent of the hydrogen ion concentration but was inhibited by the addition of other cations and anions. sciencepublishinggroup.com The reaction exhibited a negative salt effect, meaning the rate decreased as the ionic strength of the medium increased. sciencepublishinggroup.com The proposed mechanism for this specific reaction is an outer-sphere mechanism, which implies that an intermediate complex is not formed during the reaction. sciencepublishinggroup.com

Another study focused on the kinetics of the oxidation of hydrazine by iron(III) in acidic perchlorate media. This reaction also showed a 1:1 stoichiometry. rsc.org The proposed mechanism involves the formation of an intermediate complex before the final products are formed.

ReactantsStoichiometryProposed MechanismEffect of Ionic Strength
Naphthol Green B + Hydrazine Dihydrochloride1:1Outer-sphereRate decreases with increase
Iron(III) + Hydrazine1:1Inner-sphere (complex formation)Not specified

The oxidation of hydrazine is fundamentally an electron transfer process. Studies on the electro-oxidation of hydrazine suggest that the mechanism does not follow the conventional Butler-Volmer theory. Instead, it is better described by the symmetric Marcus-Hush (sMH) theory, which accounts for a strong potential dependence of the anodic transfer coefficient. ox.ac.uk This model allows for the extraction of key kinetic parameters, such as the reorganization energy, from voltammetric data. ox.ac.uk

Hydrazones are synthesized through the condensation reaction of hydrazine with aldehydes or ketones. wikipedia.org This reaction is a classic example of a nucleophilic addition-elimination reaction.

The pathway involves two main stages:

Nucleophilic Addition: Hydrazine adds to the carbonyl group to form a carbinolamine intermediate. This step is reversible and usually acid-catalyzed.

Dehydration: The carbinolamine intermediate then eliminates a molecule of water to form the hydrazone, which is characterized by the R₁R₂C=NNH₂ structure. libretexts.orgwikipedia.org

The formation of the hydrazone is a crucial step for subsequent reactions, such as the Wolff-Kishner reduction. wikipedia.orgwikipedia.org While the reaction can be performed by generating the hydrazone in situ, using a pre-formed hydrazone can offer advantages like reduced reaction times and milder reaction conditions. byjus.com Various synthetic strategies exist, including base-promoted tandem condensation/N-alkylation reactions and acceptorless dehydrogenative coupling of arylhydrazines and alcohols. organic-chemistry.org

StepDescriptionIntermediate/Product
1Nucleophilic attack of hydrazine on the carbonyl carbon.Tetrahedral carbinolamine intermediate.
2Elimination of a water molecule.Hydrazone product.

The Wolff-Kishner reduction is a powerful method for converting the carbonyl group of aldehydes and ketones into a methylene group (CH₂). wikipedia.orgquora.com The reaction utilizes hydrazine (often from this compound) and a strong base, like potassium hydroxide, at high temperatures. masterorganicchemistry.com

The mechanism proceeds through the following key steps after the initial formation of the hydrazone: libretexts.orgbyjus.comopenstax.org

Deprotonation of Nitrogen: The strong base deprotonates the terminal nitrogen of the hydrazone, forming a hydrazone anion. libretexts.org This step is considered rate-determining. wikipedia.orgmasterorganicchemistry.com

Resonance and Protonation: The resulting anion has a resonance structure that places the negative charge on the carbon atom. This carbanion is then protonated by a solvent molecule (like ethylene glycol). libretexts.orgopenstax.org

Second Deprotonation: The base removes the second, more weakly acidic proton from the nitrogen atom.

Elimination of Nitrogen Gas: This step involves the collapse of the intermediate, leading to the irreversible elimination of a highly stable dinitrogen (N₂) molecule and the formation of a carbanion. wikipedia.orgopenstax.org

Final Protonation: The carbanion is protonated by the solvent to yield the final alkane product. libretexts.org

The evolution of gaseous nitrogen is a significant driving force for the completion of the reaction. quora.com

The thermal stability of hydrazine is influenced by several factors, including temperature, pressure, and the presence of catalysts. nasa.gov Decomposition can proceed through different pathways, leading to products such as ammonia (B1221849), nitrogen, and hydrogen. researchgate.net

Key factors affecting stability and decomposition include:

Surface Catalysis: The rate of decomposition is significantly increased by the presence of certain surfaces, especially metals and metal oxides. nasa.govnih.gov Studies on Ir(111) surfaces suggest that decomposition preferentially begins with an N-N bond scission.

Acidity (pH): The decomposition of hydrazine can be strongly acid-catalyzed. The addition of acids like HCl can increase the decomposition rate significantly, particularly in the presence of metal surfaces. dtic.mil

Oxidants: In the presence of oxygen (air oxidation), hydrazine decomposes to form dinitrogen as the primary product. nih.gov This reaction can be catalyzed by materials like kaolinites and is inhibited by water. nih.gov

Under thermal stress, the decomposition can occur in the liquid phase. dtic.mil The complete decomposition yields nitrogen and hydrogen, while incomplete decomposition can result in the formation of ammonia. researchgate.net

ConditionEffect on StabilityPrimary Decomposition Products
High TemperatureDecreased stabilityN₂, H₂, NH₃
Metal Surfaces (e.g., Iridium)Decreased stability (catalysis)NH₃, N₂
Acidic Medium (e.g., HCl)Decreased stability (catalysis)Not specified
Presence of OxygenDecreased stability (oxidation)N₂

Catalytic Applications of this compound and its Derivatives

This compound, as a salt of hydrazine, serves as a crucial precursor to the active reducing agent, hydrazine (N₂H₄), in numerous chemical transformations. Its applications in catalysis are extensive, particularly in the realm of organic synthesis where it functions as a potent reducing agent.

Role as a Reducing Agent in Organic Synthesis

Hydrazine and its derivatives are versatile reducing agents in organic chemistry. organicchemistrydata.orgcommonorganicchemistry.comacs.org The driving force behind many of these reactions is the formation of the highly stable dinitrogen molecule (N₂). organicchemistrydata.org

Hydrazine is famously used for the deoxygenation of aldehydes and ketones to their corresponding alkanes. This transformation is known as the Wolff-Kishner reduction. vedantu.comorganic-chemistry.orgmasterorganicchemistry.com The reaction proceeds in two main stages: first, the carbonyl compound condenses with hydrazine to form a hydrazone intermediate. vedantu.comorganic-chemistry.org In the second stage, treatment with a strong base at high temperatures induces the reduction of the carbon atom and the oxidation of the hydrazine moiety to nitrogen gas, yielding the final alkane product. organic-chemistry.orgmasterorganicchemistry.com

The harsh conditions required, specifically the use of strong base and high temperatures, limit the application of the classic Wolff-Kishner reduction to molecules that are stable under such environments. organicchemistrydata.org Milder variations, such as the reduction of tosylhydrazones with sodium borohydride, can achieve the same transformation under less stringent conditions. organicchemistrydata.org

Table 1: Examples of Wolff-Kishner Reduction This table is illustrative and provides a general representation of the reaction's scope.

Carbonyl CompoundProduct
AcetophenoneEthylbenzene
CyclohexanoneCyclohexane
PropiophenonePropylbenzene

Hydrazine is an effective reagent for the hydrogenation of carbon-carbon double and triple bonds. This reduction is mediated by the in-situ generation of diimide (HN=NH) from the oxidation of hydrazine. thieme-connect.comthieme-connect.comresearchgate.net Molecular oxygen is often used as the oxidant in these reactions, making it a catalyst-free hydrogenation method. thieme-connect.comthieme-connect.comresearchgate.net

The diimide molecule transfers two hydrogen atoms to the alkene or alkyne through a concerted, cyclic process, which results in a stereospecific syn-addition of hydrogen to the substrate. organicchemistrydata.org This method is considered a mild and highly chemoselective alternative to traditional metal-catalyzed hydrogenation. organicchemistrydata.orgthieme-connect.com It can selectively reduce C-C multiple bonds even in the presence of other reducible functional groups. thieme-connect.com A neocuproine-copper complex has been shown to serve as an effective redox catalyst for the oxidation of hydrazine hydrate (B1144303) to diimine, which then efficiently reduces alkynes. nih.gov

Table 2: Catalyst-Free Reduction of Alkenes and Alkynes with Hydrazine/O₂ Data synthesized from studies on diimide reduction.

SubstrateProductReaction Time (h)Yield (%)
StyreneEthylbenzene24>90
1-OcteneOctane24>90
Diphenylacetylenecis-Stilbene48~85

The reduction of nitro compounds is a fundamental transformation in organic synthesis, and hydrazine provides a reliable method for converting aromatic and aliphatic nitro groups into primary amines. niscpr.res.in This reaction is typically performed using hydrazine hydrate in the presence of a catalyst. niscpr.res.inacs.orgcdnsciencepub.com

A wide range of catalysts can be employed, including Raney nickel, palladium on carbon (Pd/C), and commercial zinc dust. niscpr.res.inacs.orgcdnsciencepub.comorganic-chemistry.org The zinc/hydrazine hydrate system, for instance, offers a low-cost and efficient method for the rapid and selective reduction of various nitro compounds at room temperature. niscpr.res.in This system is compatible with many other functional groups that might be present in the molecule, such as halogens, nitriles, esters, and carboxylic acids. niscpr.res.in Similarly, reductions with hydrazine hydrate catalyzed by Raney nickel are known to be rapid and produce high yields of easily isolated amines. acs.orgcdnsciencepub.com

Table 3: Catalytic Reduction of Nitroarenes to Anilines using Hydrazine This table presents representative examples of the reaction.

Nitro CompoundCatalystProduct
NitrobenzeneRaney NickelAniline (B41778)
p-NitrotoluenePd/Cp-Toluidine
m-Nitrobenzoic acidZinc Dustm-Aminobenzoic acid
2,5-DichloronitrobenzeneRaney Nickel2,5-Dichloroaniline

Metal-Catalyzed Reactions

Hydrazine's interaction with transition metals is a broad field of study. These interactions are central to its catalytic decomposition and its role in various metal-mediated synthetic transformations.

Gold nanoparticles (GNPs) have been shown to be effective catalysts for the oxidation of hydrazine. nih.gov In acidic media, gelatin-capped GNPs can catalyze the oxidation of hydrazine by a metallo-superoxide complex even at very low concentrations. nih.gov

Research indicates that the catalytic process is first-order with respect to the concentrations of the superoxide complex, the GNPs, and the alkalinity of the medium. nih.gov The catalytic efficiency increases with the total surface area of the gold nanoparticles. nih.gov A key step in the proposed mechanism involves the GNP-assisted deprotonation of the hydrazinium (B103819) ion (N₂H₅⁺) to form hydrazine (N₂H₄) on the nanoparticle surface. nih.gov The reaction rate exhibits a non-linear relationship with temperature, suggesting a complex interplay between the absorption of reactants onto the catalyst surface and their subsequent desorption. nih.gov The incorporation of gold nanoparticles into supports like hydroxyapatite nanorods can further enhance the efficiency of hydrazine oxidation by favoring the adsorption of hydrazine and bringing it closer to the catalytic sites. researchgate.net

High-Entropy Alloy Catalysis in Electrooxidation

High-entropy alloys (HEAs), which are composed of multiple principal elements in near-equimolar ratios, have emerged as a novel class of catalysts for various electrochemical reactions, including the hydrazine oxidation reaction (HzOR). Their unique surface structures, with a high density of diverse active sites, can lead to exceptional catalytic activity and stability.

The electrooxidation of hydrazine using HEA catalysts is a promising reaction for applications in fuel cells and for assisting in energy-efficient hydrogen production by replacing the slow oxygen evolution reaction (OER) in water electrolysis lsbu.ac.ukamazonaws.com. A high-entropy nano-catalyst comprising five elements (Ag, Au, Pt, Pd, Cu) has demonstrated profound activity for hydrazine electrooxidation at a low overpotential lsbu.ac.ukamazonaws.com. This catalyst facilitates the continuous production of hydrogen gas from hydrazine oxidation at room temperature without the formation of ammonia, a common and undesirable byproduct amazonaws.com.

Research has shown that the electrooxidation of hydrazine on HEAs can be coupled with the OER. A detailed analysis of the gaseous products from the electrooxidation on an Ag-Au-Pt-Pd-Cu HEA revealed the formation of both nitrogen and oxygen lsbu.ac.uk. The detection of significant oxygen evolution at a potential of 1.13 V (vs. RHE) in a neutral medium confirms that the OER is occurring near its thermodynamic potential of 1.23 V, which is a significant reduction in the typical overvoltage required lsbu.ac.uk. Density functional theory (DFT) calculations suggest a synergistic relationship where the HzOR and OER assist each other. The electron-donating effect of water to the catalyst surface can reduce the endothermicity of the HzOR, while the electron-accepting nature of the *NHNH₂ intermediate facilitates a favorable overlap of the HEA's electronic states with the HOMO of water lsbu.ac.uk.

The table below summarizes key findings on the use of high-entropy alloys for hydrazine electrooxidation.

Catalyst SystemApplicationKey Performance MetricsMechanistic InsightsReference
Ag-Au-Pt-Pd-Cu HEAHydrazine Electrooxidation (HzOR) & H₂ ProductionContinuous H₂ production at room temperature with no ammonia formation.Unique surface with diverse metal atoms facilitates adsorption and activation of hydrazine molecules. amazonaws.com
Ag-Au-Pt-Pd-Cu HEAHzOR-assisted OERSignificant O₂ evolution at 1.13 V (vs. RHE), close to the thermodynamic potential.HzOR and OER are mutually assistive; electron transfer between water and hydrazine intermediates is facilitated by the HEA. lsbu.ac.uk
Nanoporous NiFeCoCuCrMn HEA heterostructureHzOR-assisted H₂ ProductionAmpere-level current densities at >0.08 V; 500 mA cm⁻² at 0.87 V cell voltage; 1000 h stability.Strain engineering creates diverse active sites, enabling *N₂Hₓ intermediate spillover and lowering kinetic barriers. nih.govresearchgate.net

Role in Polymerization Reactions

This compound and its parent compound, hydrazine, play several roles in the field of polymer chemistry. They can act as reducing agents, nucleophiles for polymer modification, and are involved in the synthesis of initiators or chain transfer agents for controlled radical polymerization.

In a general sense, this compound can be used as a reducing agent in certain polymerization processes chemiis.com. It is also used as a blowing agent in the production of foamed plastics, such as polyurethane foams, where it aids in the controlled expansion of the material chemiis.com.

A more specific and modern application is found in the context of Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a powerful technique for synthesizing polymers with controlled molecular weights and architectures. The trithiocarbonate group at the chain-end of a RAFT polymer can be removed to yield a thiol-terminated polymer. Hydrazine is an effective nucleophile for this aminolysis process researchgate.net. It is a small, polar, and strongly reducing molecule that can rapidly and cleanly cleave the trithiocarbonate end-group, even in the presence of air, to generate a free thiol researchgate.net. This is advantageous as the thiol can then be used for a variety of "click" chemistry reactions to conjugate the polymer to other molecules, such as proteins or fluorescent dyes researchgate.net.

Furthermore, hydrazine derivatives are used to create functional chain transfer agents (CTAs) for RAFT polymerization, enabling the introduction of specific functionalities at the polymer chain end. For example, a ketone-functionalized CTA can be synthesized and used in RAFT polymerization. After polymerization, the ketone group can be reacted with a hydrazine derivative, such as a hydrazide, to form a stable hydrazone linkage nih.gov. This provides a convenient method for post-polymerization modification and bioconjugation. For instance, biotin hydrazide or fluorescent hydrazides can be attached to the polymer terminus for applications in biotechnology and diagnostics nih.gov.

Hydrazine derivatives are also integral to the synthesis of certain initiators for controlled radical polymerization. Phenyl hydrazine has been used as a starting material in the multi-step synthesis of stable triazine radicals, which can act as nitroxide equivalents in a nitroxide-mediated polymerization (NMP)-like system to control the polymerization of monomers like styrene escholarship.org.

The table below highlights the different roles of hydrazine and its derivatives in polymerization reactions.

Polymerization ContextRole of Hydrazine/DerivativeMechanism/ApplicationKey OutcomeReference
General Polymer ChemistryReducing Agent / Blowing AgentUsed in the synthesis of polyurethane foams and as a general reductant.Formation of foamed plastics with controlled expansion. chemiis.com
RAFT PolymerizationNucleophile for AminolysisCleavage of the trithiocarbonate end-group of RAFT polymers.Generation of thiol-terminated polymers for subsequent "click" conjugation. researchgate.net
RAFT PolymerizationComponent of Functional CTAReaction with a ketone-terminated polymer (from a keto-CTA) to form a hydrazone bond.Post-polymerization modification and end-functionalization of polymers. nih.gov
Nitroxide-Mediated PolymerizationPrecursor to InitiatorPhenyl hydrazine used in the synthesis of a stable triazine radical.Creation of a unimolecular initiator for controlled radical polymerization. escholarship.org

Applications of Hydrazine Hydrochloride in Advanced Chemical Research

Organic Synthesis and Fine Chemical Production

Hydrazine (B178648) hydrochloride is a key precursor in the synthesis of a wide array of organic compounds and fine chemicals. Its ability to participate in reactions that form carbon-nitrogen and nitrogen-nitrogen bonds is fundamental to the construction of complex molecular architectures. chemiis.comorganic-chemistry.org

The pharmaceutical industry extensively utilizes hydrazine hydrochloride and its derivatives for the synthesis of various active pharmaceutical ingredients (APIs). chemiis.comguidechem.com Its role as a nucleophile and a precursor to heterocyclic systems is central to the development of numerous therapeutic agents.

This compound is instrumental in the synthesis of a diverse range of bioactive molecules. Hydrazine derivatives are key components in the development of antifungal agents. chemiis.comnih.gov For instance, certain hydrazine-based compounds have demonstrated significant activity against Candida albicans, including strains resistant to existing antifungal drugs. nih.gov

In the fight against tuberculosis, hydrazine derivatives have long been a cornerstone of treatment. chemiis.com Isoniazid, a primary antitubercular drug, is a well-known derivative of hydrazine. chemiis.commdpi.com Research continues to explore new hydrazide-hydrazone derivatives as potential antitubercular agents, with some compounds showing promising activity against Mycobacterium tuberculosis. mdpi.comresearchgate.net

Furthermore, the synthesis of novel anti-cancer agents often involves the use of this compound. mdpi.com Chalcones and their nitrogen-containing heterocyclic hybrids, synthesized using hydrazine derivatives, have been investigated for their anticancer properties against various human cancer cell lines. mdpi.com

Table 1: Examples of Bioactive Compounds Synthesized Using Hydrazine Derivatives

Bioactive Compound Class Example of Application Key Synthetic Step Involving Hydrazine
Antifungal Agents Synthesis of compounds active against Candida albicans Formation of hydrazine-containing pyrrolidinone rings nih.gov
Antitubercular Agents Synthesis of Isoniazid and other hydrazide derivatives Reaction of hydrazine with isonicotinic acid derivatives chemiis.commdpi.com
Anti-cancer Agents Synthesis of chalcone-based heterocyclic hybrids Cyclocondensation reactions with hydrazine monohydrate mdpi.com

This compound is a classic reagent in the Fischer indole (B1671886) synthesis, a powerful method for constructing the indole ring system, which is a prevalent scaffold in many natural products and pharmaceuticals. nih.gov This reaction involves the acid-catalyzed rearrangement of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine (often prepared from this compound) and an aldehyde or ketone. google.com The versatility of the Fischer indole synthesis allows for the preparation of a wide range of substituted indoles. nih.gov

Beyond indoles, this compound is used to synthesize other important heterocyclic compounds such as pyrazoles and pyridazines. wikipedia.orgnih.gov These heterocycles are core structures in many biologically active compounds. The reaction of hydrazine with diketones or other suitable precursors leads to the formation of these five- and six-membered rings. nih.gov

Hydralazine (B1673433) hydrochloride, a well-known antihypertensive medication, is synthesized using this compound as a key raw material. google.comgoogle.comquickcompany.in The synthesis typically involves the reaction of this compound with a suitable precursor, such as o-cyanobenzaldehyde or 1-chlorophthalazine. google.comquickcompany.inresearchgate.net The process results in the formation of the hydralazine base, which is then converted to its hydrochloride salt. google.comquickcompany.in Various synthetic routes have been developed to improve the yield and purity of the final product, highlighting the industrial importance of this application. google.comgoogle.com

The agricultural sector relies on a variety of synthetic chemicals to protect crops and enhance yields, and hydrazine derivatives play a significant role in the production of these agrochemicals. calcasolutions.comnih.gov Many effective pesticides, herbicides, and plant growth regulators are synthesized from hydrazine-based compounds. wikipedia.orgcalcasolutions.com

Hydrazone derivatives are incorporated into the structures of various pesticides due to their biological activity. researchgate.netresearchgate.net For example, certain nalidixic acid-based hydrazones have been evaluated for their fungicidal and insecticidal properties. researchgate.net

In the realm of herbicides, hydrazine derivatives are used to create compounds that control unwanted plant growth. calcasolutions.com Additionally, maleic hydrazide, a derivative of hydrazine, is a widely used plant growth regulator that helps to control the growth of certain crops. calcasolutions.com

Table 2: Applications of Hydrazine Derivatives in Agrochemicals

Agrochemical Class Example of Hydrazine-Derived Compound/Application
Pesticides Synthesis of hydrazone-containing insecticides and fungicides researchgate.netresearchgate.net
Herbicides Used in the synthesis of various herbicidal compounds calcasolutions.com
Growth Regulators Production of maleic hydrazide for growth inhibition in plants calcasolutions.com

This compound is utilized in the synthesis of certain types of dyes, particularly azo dyes. chemiis.com Azo dyes are a large and important class of colored organic compounds characterized by the presence of a nitrogen-nitrogen double bond (azo group). While the primary method for synthesizing azo dyes involves the diazotization of aromatic amines followed by coupling, hydrazine derivatives can also be used as precursors in some synthetic routes. unb.canih.govnih.gov For instance, the condensation of hydrazines with quinones is one method for the formation of azo compounds. nih.gov Additionally, some innovative azo disperse dyes incorporate a hydrazide-hydrazone moiety in their structure. acs.org

Building Blocks for Bioorthogonal Probes

In the field of chemical biology, hydrazine and its derivatives, for which this compound is a stable precursor, are instrumental in constructing bioorthogonal probes. biorxiv.orgnih.gov These probes are molecules that can react selectively within a living system without interfering with native biochemical processes. The primary reaction involving hydrazine derivatives in this context is the formation of hydrazones. acs.org

This bioorthogonal ligation strategy involves the reaction of a hydrazine or an aminooxy group with a ketone or aldehyde. acs.org Ketone functionalities are often preferred as they are generally absent in living systems, ensuring the reaction's specificity. acs.org The resulting hydrazone bond is stable under physiological conditions, allowing for the reliable labeling and tracking of biomolecules. Researchers have developed various hydrazine-based probes to target and covalently capture entire families of enzymes, particularly those that utilize electron-deficient cofactors or contain transient electrophilic intermediates. biorxiv.orgnih.gov This approach, sometimes termed "reverse-polarity activity-based protein profiling (ABPP)," leverages the electron-rich nature of the hydrazine warhead to react with a broad spectrum of electron-poor functional groups within the proteome. biorxiv.org The versatility of hydrazine probes allows them to capture enzymes across different functional classes through distinct chemical mechanisms, making them powerful tools for drug discovery and for elucidating complex biochemical pathways. biorxiv.orgnih.gov

Materials Science and Engineering

This compound and its parent compound, hydrazine, are significant in materials science for synthesizing and modifying polymers, protecting metals from degradation, and creating functional surfaces.

Hydrazine and its derivatives see extensive use as chemical blowing agents in the production of polymer foams. arkema.comjebchemicals.comvinyl.huwikipedia.org In the manufacturing of materials like polyurethane foams, these compounds decompose upon heating, releasing nitrogen gas. wikipedia.org This gas creates a cellular structure within the polymer matrix, resulting in a lightweight, insulating foam material. jebchemicals.com Specifically, hydrazine-based materials are used for creating thermoplastic and elastomeric foams. wikipedia.org In 2015, approximately two million tons of hydrazine hydrate (B1144303) were utilized for this purpose. vinyl.hu

In the rubber industry, derivatives of hydrazine can function as vulcanization accelerators. chemiis.commade-in-china.comquimidroga.com Accelerators are crucial additives that reduce the time and temperature required for the vulcanization (or curing) process, which cross-links polymer chains to improve the rubber's strength, elasticity, and durability. quimidroga.comrubber-accelerator.com While a wide variety of organic compounds are used as accelerators, nitrogen-based materials, including hydrazine derivatives, play a role in this critical industrial process. wikipedia.orgspecialchem.com

This compound is a valuable reagent for the chemical modification of surfaces and the development of advanced coatings. Its reactivity allows for the introduction of functional groups onto various substrates, which can then be used to anchor other molecules or improve the adhesion of subsequent coating layers.

One application involves the functionalization of silica (B1680970) surfaces. Silica gel can be reacted with 2,4,6-trichloro-1,3,5-triazine and subsequently with hydrazine to introduce hydrazide groups onto the surface. mdpi.comresearchgate.net This modification creates a reactive surface that can chemically bond with an epoxy resin network, significantly improving the interfacial adhesion between the filler and the polymer matrix. This enhanced adhesion leads to better corrosion protection properties for epoxy coatings applied to steel substrates. mdpi.comresearchgate.net Similarly, hydrazine derivatives have been used to reduce and simultaneously functionalize graphene oxide (GO). mdpi.commdpi.com The hydrazine group reduces the oxygen-containing functionalities on the GO surface, while the rest of the molecule grafts functional groups onto the graphene sheets, improving their dispersion in polymer matrices for the creation of advanced nanocomposites. mdpi.commdpi.com

Research has also demonstrated the use of a hydrazine monolayer to facilitate the covalent attachment of C60 fullerene molecules to silicon surfaces. nih.gov This two-step process, where the silicon is first modified with hydrazine, provides a reliable method for creating well-defined organic-inorganic interfaces for potential applications in molecular electronics. nih.gov

Hydrazine derivatives are widely investigated and employed as effective corrosion inhibitors, particularly for protecting steel in acidic environments commonly encountered in industrial processes like acid pickling and cleaning. nih.govsciencetechindonesia.comresearchgate.net The protective action of these organic compounds stems from their ability to adsorb onto the metal surface, forming a barrier that isolates the metal from the corrosive medium. researchgate.net

The inhibitor molecules, which contain heteroatoms like nitrogen, can interact with the metal surface, retarding both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. nih.govscielo.org.za Studies classify many hydrazine derivatives as mixed-type inhibitors, meaning they influence both electrochemical processes. nih.govresearchgate.net The efficiency of inhibition is dependent on the inhibitor's concentration, the temperature, and the specific molecular structure of the hydrazine derivative. Research has shown that certain derivatives can achieve very high inhibition efficiencies, often exceeding 90%, at optimal concentrations. nih.govsciencetechindonesia.com The adsorption process is often described by models such as the Langmuir adsorption isotherm, and thermodynamic calculations can indicate a strong, stable interaction (chemisorption) between the inhibitor and the steel surface. scielo.org.zaresearchgate.net

Table 1: Corrosion Inhibition Efficiency of Various Hydrazine Derivatives on Steel in HCl Solution

InhibitorMetalCorrosive MediumOptimum ConcentrationInhibition Efficiency (%)Reference
(1E,2E)-bis(1-(3-nitrophenyl)ethylidene)hydrazine (SSBM)C38 Steel1M HCl1 mM> 93 nih.gov
N-Benzo chemiis.comnih.govdioxol-5-ylmethylene-N'-(2,4-dinitro-phenyl)-hydrazine (1b)C-Steel1.00 M HCl1x10⁻³ M91.30 sciencetechindonesia.com
(E)-5-((2-(2,4-dinitrophenyl)hydrazono)methyl)-2-hydroxybenzoic acid (1c)C-Steel1.00 M HCl1x10⁻³ M91.34 sciencetechindonesia.com
Hydralazine hydrochlorideMild Steel1M HClNot Specified~76 (EIS) researchgate.net
Dihydrazino-methoxy-triazine (DHMeT)Steel1 M HCl25 ppm95.1 nih.gov

Energy and Fuel Systems

Hydrazine, for which this compound is a stable salt, is recognized as a high-energy fuel for use in direct liquid fuel cells. chemiis.comresearchgate.netresearchgate.net Direct hydrazine fuel cells (DHFCs) generate electricity through the electrochemical oxidation of hydrazine. These fuel cells are noted for their high electromotive force and the absence of carbon dioxide emissions, as the primary products are nitrogen gas and water. researchgate.netyoutube.com

DHFCs can achieve high open-circuit voltages, with some systems reaching up to 1.75V, and can deliver significant power densities. researchgate.net Research into DHFCs focuses on developing efficient and stable electrocatalysts for both the anode (hydrazine oxidation) and the cathode (oxidant reduction). researchgate.netresearchgate.net The high energy density of hydrazine makes it an attractive fuel for various applications, including portable power sources. researchgate.netresearchgate.net

Rocket Propellant Systems

This compound has been identified as a component in rocket propulsion systems, valued for its high energy release, which is particularly effective for thrusters requiring precise control in applications like space exploration and satellite maneuvering. chemiis.com While the broader family of hydrazine-based compounds, including anhydrous hydrazine, monomethylhydrazine (MMH), and unsymmetrical dimethylhydrazine (UDMH), are extensively documented as hypergolic fuels and monopropellants, specific research findings and detailed performance data for this compound in these systems are not extensively detailed in publicly available literature. researchgate.netmdpi.comwikipedia.orgnasa.govwikipedia.org

The foundational principles of hydrazine-based propulsion rely on the energetic decomposition of these compounds. In monopropellant systems, hydrazine is passed over a catalyst, typically a high-surface-area material like iridium-coated alumina, which initiates a highly exothermic decomposition. wikipedia.orgnasa.govhydrazine.com This reaction rapidly produces a large volume of hot gas, primarily composed of nitrogen, hydrogen, and ammonia (B1221849), which is then expanded through a nozzle to generate thrust. wikipedia.orgreadthedocs.io The simplicity of requiring only a single propellant and a catalyst bed makes monopropellant systems highly reliable for applications such as attitude control thrusters on spacecraft. nasa.govbritannica.com

In bipropellant systems, hydrazine and its derivatives are used as a fuel in combination with a strong oxidizer, such as dinitrogen tetroxide (N2O4). mdpi.comwikipedia.org A key characteristic of these combinations is their hypergolic nature, meaning they ignite spontaneously upon contact, eliminating the need for a separate ignition system. mdpi.comwikipedia.org This feature significantly enhances the reliability of rocket engines, which is a critical factor in space missions. scielo.br

Research in the field of hydrazine-based propellants has historically focused on optimizing performance parameters such as specific impulse (Isp), which measures the efficiency of the propellant, and ensuring stability and storability over long durations. drdo.gov.inresearchgate.netquora.com The performance of propellant-grade hydrazine has been evaluated in various thruster designs, demonstrating its viability as a reliable rocket fuel. drdo.gov.inresearchgate.net

While the direct application and performance metrics of this compound in rocket propellant systems are not well-documented in the available research, its identification as a fuel component suggests a role within the broader context of energetic hydrazine derivatives used for propulsion. chemiis.com Further dedicated research would be necessary to fully characterize its performance as either a monopropellant or a component in a bipropellant system.

Analytical Methodologies for Hydrazine Hydrochloride and Its Derivatives

Spectrophotometric Analysis

Spectrophotometric methods offer rapid and often straightforward means of detecting and quantifying hydrazine (B178648) compounds. These techniques are based on the principle that molecules absorb light at specific wavelengths. cdc.gov

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a widely used technique for the analysis of hydrazine hydrochloride. The method relies on the intrinsic ultraviolet (UV) absorbance of the hydrazine molecule or its derivatives. For instance, a solution of hydralazine (B1673433) hydrochloride in water exhibits maximum absorbance at specific wavelengths, which can be used for its quantification. drugfuture.comnihs.go.jppmda.go.jp A solution of hydralazine hydrochloride at a concentration of 1 in 100,000 in water shows absorbance maxima between 238 nm and 242 nm, 258 nm and 262 nm, 301 nm and 305 nm, and 313 nm and 317 nm. nihs.go.jppmda.go.jp

The method's specificity can be enhanced through derivatization, a process where the target analyte is reacted with a reagent to form a new compound with more favorable detection characteristics. scirp.org For example, hydralazine hydrochloride can be derivatized with nitrite (B80452), which produces a new band in the UV-visible range, allowing for its determination. scirp.org

Colorimetric Determination

Colorimetric analysis is a subset of spectrophotometry where a colored product is formed through a chemical reaction, and the intensity of the color, which is proportional to the concentration of the analyte, is measured. tandfonline.comtandfonline.com This method is particularly useful for samples where the native compound has weak or non-specific UV absorbance.

A common approach involves the reaction of hydrazine with an aldehyde or ketone to form a colored product. tandfonline.comtandfonline.com For example, p-dimethylaminobenzaldehyde is a reagent that reacts with hydrazine to form a yellow-colored azine, which can be measured spectrophotometrically. cdc.govresearchgate.net Another reagent, 4-dimethylaminocinnamaldehyde, reacts with hydrazine derivatives to form a Schiff base, resulting in a colored product with maximum absorbance between 370–555 nm. tandfonline.comtandfonline.com The reaction of hydrazine with picryl chloride in the presence of potassium acetate (B1210297) also produces a brown-colored complex that can be quantified. psu.edu

The sensitivity and selectivity of colorimetric methods can be influenced by the choice of the derivatizing agent and the reaction conditions. For instance, the reaction of hydrazine with 2-hydroxy-1-naphthaldehyde (B42665) has been used for its extraction-spectrophotometric determination. tandfonline.com

Table 1: Comparison of Colorimetric Reagents for Hydrazine Determination
ReagentReaction ProductWavelength (nm)Reference
p-dimethylaminobenzaldehydeAzine480 cdc.gov
4-dimethylaminocinnamaldehydeSchiff Base370-555 tandfonline.comtandfonline.com
Picryl ChlorideBrown-colored complex494 psu.edu
Bromophenol blue derivativeQuinonoid formNot specified nih.gov

Fluorescence Analysis

Fluorescence analysis offers high sensitivity and selectivity for the detection of hydrazine. This technique involves the use of fluorescent probes that exhibit a change in their fluorescence properties upon reaction with hydrazine. researchgate.netnih.govresearchgate.net

Many fluorescent probes for hydrazine are designed based on a "turn-on" mechanism, where the probe is initially non-fluorescent or weakly fluorescent and becomes highly fluorescent after reacting with hydrazine. researchgate.netmdpi.com For example, a probe based on a coumarin (B35378) derivative shows a significant fluorescence enhancement upon interaction with hydrazine hydrate (B1144303) in a water solution. nih.gov Another probe, based on a thiazepine backbone, exhibits over a 30-fold enhancement in fluorescence intensity at 460 nm in the presence of hydrazine. mdpi.com

The detection limits of these fluorescent probes can be very low, often in the nanomolar (nM) range, making them suitable for trace analysis. researchgate.netmdpi.com For instance, a probe based on a 4-hydroxycoumarin (B602359) fluorophore demonstrated a low detection limit of 20 nM. researchgate.net Similarly, a probe with a thiazepine backbone achieved a limit of detection of 50 nM. mdpi.com The selectivity of these probes is also a key feature, with many showing a high preference for hydrazine over other potentially interfering substances. researchgate.netmdpi.com

Table 2: Characteristics of Selected Fluorescent Probes for Hydrazine Detection
Probe TypeMechanismDetection LimitReference
Coumarin derivativeFluorescence enhancement8.18 x 10⁻⁸ M nih.gov
4-hydroxycoumarin basedColor change and fluorescence enhancement20 nM researchgate.net
Thiazepine backboneTurn-on fluorescence50 nM mdpi.com
Dicyanoisophorone basedTurn-on fluorescence3.26 ppb researchgate.net
β-ketoester moietyFluorogenic reaction95.3 nM rsc.org

Chromatographic Techniques

Chromatographic methods are powerful for separating complex mixtures and providing highly specific and quantitative analysis of hydrazine and its derivatives. cdc.gov These techniques are often coupled with various detectors for enhanced sensitivity and identification.

Gas Chromatography (GC) with Derivatization

Gas chromatography is a well-established technique for the analysis of volatile compounds. However, due to the polar and non-volatile nature of this compound, direct analysis by GC is challenging. cdc.gov Therefore, derivatization is typically required to convert hydrazine into a more volatile and thermally stable derivative that can be readily analyzed by GC. cdc.govsielc.com

Common derivatizing agents for GC analysis of hydrazine include aldehydes and ketones. Acetone (B3395972), for example, reacts with hydrazine to form acetone azine, a volatile compound suitable for GC analysis. sielc.comresearchgate.net This reaction is fast and can be performed in situ. researchgate.net Another approach involves derivatization with pentafluorobenzaldehyde, which reacts with hydrazine to form decafluorobenzaldehyde azine, a derivative that can be quantified by GC coupled with mass spectrometry (GC-MS). d-nb.info The use of a nitrogen-phosphorus detector (NPD) can provide selective detection of nitrogen-containing compounds like hydrazine derivatives. nih.gov

High Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of compounds, including hydrazine and its derivatives. cdc.gov HPLC offers several advantages, including the ability to analyze non-volatile and thermally labile compounds without the need for derivatization in some cases. helixchrom.com

For the analysis of hydrazine, which is highly polar, reversed-phase HPLC columns may not provide adequate retention. helixchrom.com Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can be employed to achieve better retention and separation. helixchrom.com For instance, a Coresep 100 mixed-mode cation-exchange column has been used for the rapid and robust HPLC analysis of hydrazine. helixchrom.com

Derivatization is also commonly employed in HPLC to enhance detection sensitivity and selectivity, especially when using UV or fluorescence detectors. google.comrasayanjournal.co.in Pre-column derivatization with reagents like p-dimethylaminobenzaldehyde or salicylaldehyde (B1680747) converts hydrazine into a derivative with strong UV absorbance or fluorescence, allowing for sensitive detection. rasayanjournal.co.inciac.jl.cn For example, a method involving pre-column derivatization with p-dimethylaminobenzaldehyde allows for the determination of hydrazine in clozapine (B1669256) samples with high specificity and sensitivity. ciac.jl.cn Another method uses salicylaldehyde for derivatization, with the resulting product analyzed by RP-HPLC with UV detection at 360 nm. rasayanjournal.co.in

Table 3: HPLC Methods for Hydrazine Analysis
Column TypeMobile PhaseDetectionDerivatization ReagentReference
Newcrom R1 (Reverse Phase)Acetonitrile, water, and phosphoric acidNot specifiedNone sielc.com
Coresep 100 (Mixed-mode cation-exchange)Not specifiedELSDNone helixchrom.com
Inertsil ODS-3V (Reversed Phase)Buffer and methanol (B129727) (25:75 v/v)UV (360 nm)Salicylaldehyde rasayanjournal.co.inresearchgate.net
Inertsil ODS-3 (Reversed Phase)0.1% phosphoric acid and acetonitrileUV (480 nm)p-dimethylaminobenzaldehyde ciac.jl.cn
ZIC-HILIC0.1% formic acid in water and acetonitrileLC-MS/MSNone tandfonline.com
Reverse Phase HPLC (RP-HPLC)

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used technique for the analysis of various compounds. However, due to the highly polar nature of hydrazine, it typically exhibits little to no retention on conventional C8 or C18 stationary phases. helixchrom.com To overcome this challenge, several strategies have been developed.

One approach involves using specialized columns. For instance, a mixed-mode column that incorporates both reversed-phase and cation-exchange mechanisms can be employed to achieve retention. helixchrom.com Another strategy is to use a specific type of reversed-phase column with low silanol (B1196071) activity, which can be effective for analyzing hydrazine derivatives like 1,1-dimethylhydrazine (B165182) hydrochloride and (4-methoxyphenyl)hydrazine. sielc.comsielc.com

In many applications, especially in the pharmaceutical industry for impurity profiling, RP-HPLC methods are developed for hydrazine derivatives or for hydrazine itself after a derivatization step (see section 5.2.2.2). For example, a stability-indicating RP-HPLC method for hydralazine hydrochloride and its related substances utilizes a conventional C18 column with a gradient mobile phase composed of a phosphate (B84403) buffer and organic modifiers. jddtonline.info Similarly, the separation of chlorophenylthis compound isomers has been successfully achieved on a C18 column using a gradient elution. rasayanjournal.co.in

Below is a table summarizing typical conditions for RP-HPLC analysis of hydrazine-related compounds.

Analyte/ProductColumnMobile PhaseDetectionReference
1,1-dimethylthis compoundNewcrom R1Acetonitrile, Water, Phosphoric AcidUV/MS sielc.com
4-Chlorophenylthis compound isomersWaters X-Bridge C18Eluent A: Buffer, Eluent B: Acetonitrile/Methanol (Gradient)UV rasayanjournal.co.in
Hydralazine HydrochlorideInertsil ODS 3VMobile Phase A: Phosphate Buffer (pH 2.5), Mobile Phase B: Methanol (Gradient)UV (230 nm) jddtonline.info
Hydrazine (as salicylaldehyde derivative)Inertsil ODS-3VBuffer: Ammonium dihydrogen phosphate, Methanol (25:75 v/v)UV (360 nm) rasayanjournal.co.in
Pre-column Derivatization HPLC

To enhance the chromatographic retention and detectability of hydrazine, which lacks a strong chromophore, pre-column derivatization is a common and effective strategy. This process involves reacting hydrazine with a specific reagent to form a more stable, less polar, and UV-active or fluorescent derivative prior to HPLC analysis. cdc.gov

A variety of derivatizing agents have been utilized. Aldehydes are frequently employed to form hydrazones. Benzaldehyde, for example, reacts with hydrazine to form benzalazine, which can be readily analyzed by HPLC with UV detection at around 300 nm. osha.govnih.gov Other common reagents include:

p-Dimethylaminobenzaldehyde: This reagent forms a brightly colored derivative (a Schiff base) that can be detected in the visible range, often around 480 nm. ciac.jl.cnnih.gov

Salicylaldehyde: Used for the quantification of hydrazine in pharmaceutical ingredients, forming a derivative detectable at 360 nm. rasayanjournal.co.in

Naphthalene-2,3-dicarboxaldehyde: This agent is used to create a fluorescent derivative, enabling highly sensitive detection. researchgate.net

The derivatization reaction conditions, such as pH, temperature, and reaction time, are optimized to ensure complete and reproducible formation of the derivative. google.comiomcworld.com This approach has been successfully applied to quantify trace levels of hydrazine in diverse samples, including pharmaceutical substances and environmental matrices. rasayanjournal.co.inciac.jl.cn

The table below presents examples of derivatization agents used for hydrazine analysis.

Derivatizing AgentResulting DerivativeDetection Wavelength/MethodApplicationReference
SalicylaldehydeSalicylaldehyde hydrazone360 nm (UV)Hydrazine in Pantoprazole rasayanjournal.co.in
p-Dimethylaminobenzaldehydep-Dimethylaminobenzaldazine480 nm (UV/Vis)Hydrazine in Clozapine ciac.jl.cn
BenzaldehydeBenzalazine300 nm (UV)Hydrazine in various samples osha.gov
Naphthalene-2,3-dicarboxaldehydeNaphthaldazineFluorescence (λex = 273 nm, λem = 500 nm)Trace hydrazine analysis researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful analytical tools that combine the separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry. These techniques are particularly valuable for the trace-level quantification of hydrazine and its derivatives, especially for potentially genotoxic impurities (PGIs) in active pharmaceutical ingredients (APIs). d-nb.infoajptr.com

LC-MS/MS methods often operate in the Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and allows for quantification at parts-per-million (ppm) or even lower levels relative to the main compound. d-nb.infoajptr.com For instance, a sensitive LC-MS/MS method was developed for the simultaneous determination of (4-sulfamoylphenyl)this compound and another related impurity in celecoxib (B62257), achieving a limit of quantification (LOQ) of 0.06 ppm. d-nb.info

While derivatization is not always necessary due to the sensitivity of MS detection, it can still be employed to improve chromatographic properties. researchgate.netnih.gov Methods have been developed for a range of hydrazine compounds and their adducts, such as hydrazine-lactose adducts in hydralazine hydrochloride tablets, using techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with MS/MS. figshare.com

The following table summarizes key aspects of published LC-MS methods for hydrazine-related compounds.

AnalyteColumn TypeIonization ModeKey FindingReference
(4-sulfamoylphenyl)this compoundSymmetry C18ESI+LOQ of 0.06 ppm in celecoxib API d-nb.info
Phenylhydrazine (B124118)Inert Sustain Swift C18ESI+ (MRM)LOQ of 15 ppm in Ondansetron Hydrochloride ajptr.com
Hydrazine-lactose adductsZIC-HILIC / Inertsil HILICESI-MS/MSQuantification of adduct impurities in tablets figshare.com
Hydrazine (in human urine)Not specifiedHPLC-MS/MSQuantitative range of 0.0493 to 12.3 ng/mL nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating reaction mechanisms. In the context of hydrazine and its derivatives, NMR is used not only for structural confirmation of reaction products but also for monitoring reaction kinetics and identifying transient intermediates. mdpi.comresearchgate.net

For example, ¹⁹F NMR spectroscopy has been utilized as a quantitative, high-throughput method to study the kinetics of the Knorr pyrazole (B372694) cyclocondensation, a reaction involving a phenylhydrazine derivative and a trifluorinated diketone. mdpi.com By monitoring the disappearance of reactants and the appearance of products directly in the reaction mixture, researchers determined that the initial nucleophilic attack of the hydrazine is the rate-determining step and that the reaction rate is heavily influenced by the solvent. mdpi.com

In other studies, ¹H NMR has been used to identify the final oxidation products in reactions between substituted hydrazines and oxidizing agents like hexachloroiridate(IV), providing crucial evidence for the proposed reaction pathways. researchgate.net The ability to observe the formation of different isomers (e.g., E/Z isomers of hydrazones) in solution by ¹H and ¹³C NMR also provides insight into the dynamic and stereochemical aspects of the reactions. mdpi.com These mechanistic studies are fundamental to optimizing reaction conditions and understanding the chemical behavior of hydrazine derivatives.

X-ray Diffraction Analysis in Structural Elucidation

X-ray diffraction, particularly single-crystal X-ray diffraction, provides definitive information about the three-dimensional arrangement of atoms within a crystal lattice. This technique is the gold standard for structural elucidation and has been applied to this compound and its various derivatives to precisely determine bond lengths, bond angles, and intermolecular interactions.

A foundational study by Wyckoff determined the crystal structure of hydrazine dihydrochloride (B599025) (N₂H₆Cl₂), establishing its space group and the arrangement of the atoms within the unit cell. ajsonline.org More recent studies have continued this work on various hydrazine salts and derivatives. For instance, the crystal structure of ethyl 4-hydrazinobenzoate hydrochloride was elucidated, revealing a complex network of hydrogen bonds linking the ions into sheets. st-andrews.ac.uk

X-ray diffraction analysis is also crucial for understanding the structure of more complex systems, such as hydrazide derivatives and metal-hydrazine complexes. The analysis of 5-hydroxypentanehydrazide (B6227117) detailed its orthorhombic crystal structure and the significant role of intermolecular hydrogen bonding in its packing. nih.gov Similarly, the structure of a mixed-metal complex with hydrazoneglyoxylate ligands was determined, showing how the ligands coordinate to the metal centers. researchgate.net These structural details are vital for understanding the physical and chemical properties of these compounds.

The table below lists crystallographic data for this compound and a derivative.

CompoundCrystal SystemSpace GroupKey Structural FeatureReference
Hydrazine DihydrochlorideCubicTh6Four N₂H₆Cl₂ molecules per unit cube ajsonline.org
Ethyl 4-hydrazinobenzoate hydrochlorideMonoclinicP2₁/nIons linked by N-H···N and N-H···Cl hydrogen bonds st-andrews.ac.uk
5-hydroxypentanehydrazideOrthorhombicPca2₁Supramolecular structure dominated by N—H⋯O and O—H⋯N hydrogen bonds nih.gov
1,1-dimethyl this compoundLower symmetry than HBF₄ saltNot specifiedDoes not show wax-like properties of fluoborate salt cambridge.org

Computational and Theoretical Studies of Hydrazine Hydrochloride Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of hydrazine (B178648) hydrochloride. These calculations solve the Schrödinger equation for the molecular system, providing detailed information about its electronic structure and energy.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. It offers a good balance between accuracy and computational cost, making it suitable for studying a range of molecular properties.

DFT calculations have been employed to study the complexation of the hydrazinium (B103819) cation (N₂H₅⁺), the cationic component of hydrazine hydrochloride, with various receptors. For instance, a study on the complexation of the hydrazinium cation with a hexaarylbenzene-based receptor in a nitrobenzene-water system utilized DFT to determine the most probable structure of the resulting complex. The calculations revealed that the N₂H₅⁺ cation interacts synergistically with both the polar ethereal oxygen fence and the central hydrophobic benzene core of the receptor through cation-π interactions. The binding energy of this complex was calculated to be a significant -270.5 kJ/mol, indicating a relatively stable complex nih.gov.

In the context of energetic materials, DFT has been used to investigate the primary thermal decomposition reactions of hydrazinium nitroformate (HNF). These studies have explored reaction pathways in both the gas phase and in a simplified melt model, taking into account the influence of the molten state on reaction barriers through the use of a polarizable continuum model (PCM) researchgate.net. While this study does not directly address this compound, the methodologies are applicable to understanding the fundamental reactivity of the hydrazinium cation.

A transferable, polarizable quantum chemistry-based force field was developed for several hydrazinium salts, including hydrazinium nitrate, through DFT calculations. These calculations were performed on neutral precursors, ions, and cation-anion complexes to accurately model the electrostatic interactions dtic.mil. Such force fields are crucial for performing accurate molecular dynamics simulations.

Table 1: Calculated Binding Energy of a Hydrazinium Cation Complex

ComplexComputational MethodCalculated Binding Energy (kJ/mol)Reference
Hydrazinium cation with hexaarylbenzene-based receptorDFT-270.5 nih.gov

Frontier molecular orbital theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and has a higher chemical reactivity.

In a theoretical study on the interaction between hydrazine and nitroform, which forms the hydrazinium nitroformate ion pair, the HOMO and LUMO energies of the constituent ions were analyzed. The study revealed that in the ion-pair models, the hydrazine moiety does not contribute to the LUMO earthlinepublishers.com. This suggests that in this compound, the HOMO would likely be associated with the chloride anion, and the LUMO with the hydrazinium cation.

Table 2: Conceptual HOMO-LUMO Characteristics for this compound

ComponentExpected Orbital CharacterImplication for Reactivity
Chloride Anion (Cl⁻)Likely contributes significantly to the HOMOActs as the primary electron donor in charge transfer interactions.
Hydrazinium Cation (N₂H₅⁺)Likely contains the LUMOActs as the primary electron acceptor.

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface of a molecule, with different colors representing different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For the hydrazinium cation (N₂H₅⁺), the positive charge is expected to be distributed across the molecule, with the hydrogen atoms being particularly electron-deficient and thus appearing as regions of high positive potential (blue) on an MEP map. The nitrogen atoms would have a less positive or even slightly negative potential. The chloride anion (Cl⁻) would be a region of strong negative potential (red). The interaction between the positive regions on the hydrazinium cation and the negative chloride ion is a key feature of the ionic bonding in this compound.

In the development of a polarizable force field for hydrazinium-based cations, it was found that the inclusion of a lone-pair on the cations significantly improved the description of the ion's electrostatic properties, which is crucial for accurately representing the MEP dtic.mil.

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning a molecule's electron density into atomic basins. This allows for the analysis of chemical bonds and intermolecular interactions based on the topological properties of the electron density at bond critical points (BCPs). Properties such as the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)) at a BCP can characterize the nature of an interaction (e.g., covalent vs. closed-shell).

While no specific QTAIM studies on this compound were found in the search results, this methodology could be applied to analyze the N-N and N-H bonds within the hydrazinium cation and the ionic interaction between the cation and the chloride anion. For the ionic bond, one would expect a low electron density and a positive Laplacian at the BCP, characteristic of a closed-shell interaction. QTAIM has been used to investigate actinide-nitrogen bonding in various complexes, demonstrating its utility in characterizing the degree of covalency and ionicity in chemical bonds ucl.ac.uk.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a computational microscope to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal information about dynamics, structure, and thermodynamics.

MD simulations have been used to develop and validate polarizable force fields for hydrazinium-based ionic materials, including salts with nitrate, azide (B81097), and dicyanamide anions dtic.mil. These simulations, when compared with experimental crystal structures, have shown that including a lone pair on the hydrazinium cations significantly improves the prediction of the crystal lattice parameters dtic.mil. This indicates the importance of accurately modeling the electrostatic interactions for these systems.

A study on the evaporation of a chloride ion from an aqueous solution using MD simulations provides insights into the hydration of the chloride ion, which is relevant to understanding the behavior of this compound in aqueous environments. These simulations showed that as the chloride ion moves through the air-water interface, it forms a water finger and remains hydrated by approximately seven water molecules in saturated water vapor nih.gov. This strong hydration of the chloride ion would also be a significant factor in the solution-phase behavior of this compound.

Reaction Pathway Modeling

Computational modeling of reaction pathways is essential for understanding the mechanisms of chemical reactions, including decomposition and synthesis. This involves identifying transition states and calculating activation energies to determine the most likely reaction routes.

The thermal decomposition of hydrazinium salts has been a subject of theoretical investigation. For hydrazinium nitroformate (HNF), DFT calculations have been used to explore the primary decomposition reactions in both the gas phase and a simulated melt phase researchgate.net. These studies are crucial for understanding the stability and reactivity of energetic materials based on the hydrazinium cation.

The decomposition of hydrazine itself has been studied on various catalytic surfaces using DFT. For example, the decomposition of hydrazine on Ir(111) was found to preferentially start with N-N bond scission scispace.com. Another study on the decomposition of hydrazine on copper surfaces also explored different N-N and N-H bond cleavage pathways researchgate.net. While these studies focus on hydrazine, the fundamental decomposition pathways of the hydrazinium cation in this compound are likely to involve similar bond-breaking events, although the protonation and the presence of the chloride ion will influence the energetics and specific mechanisms. For instance, in an acidic medium, the decomposition of alkylidenehydrazines can lead to the formation of this compound as a product alongside other compounds illinois.edu. The decomposition of this compound on a rhodium catalyst has been observed to produce nitrogen and ammonia (B1221849), with the stoichiometry suggesting a different reaction pathway compared to decomposition on an iridium catalyst dtic.mil.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Following a comprehensive search of scientific literature, no specific studies on the Quantitative Structure-Activity Relationship (QSAR) modeling for derivatives of this compound were identified. The available research focuses on broader categories of related compounds, such as hydrazine derivatives, hydrazones, and hydrazides, without specific reference to their hydrochloride salts.

QSAR models are computational tools that correlate the chemical structure of compounds with their biological activities. These models are instrumental in predicting the activity of new derivatives and guiding the synthesis of more potent and selective molecules. The development of a QSAR model involves establishing a mathematical relationship between the physicochemical properties or theoretical molecular descriptors of a series of compounds and their experimentally determined biological activity.

While QSAR studies have been conducted on various hydrazine-containing compounds to explore their potential in different therapeutic areas, the direct impact of the hydrochloride salt form on the structure-activity relationships has not been a specific focus in the retrieved literature. Therefore, detailed research findings, data tables, and specific QSAR models for this compound derivatives are not available at this time.

Toxicological Research and Risk Assessment of Hydrazine Hydrochloride

Mechanisms of Hydrazine (B178648) Toxicity

The toxicity of hydrazine is not attributed to a single event but rather to a cascade of interrelated molecular and cellular disruptions. Its biotransformation within the body is a critical factor, leading to the generation of reactive species that are central to its toxic effects. nih.gov Key mechanisms include damage to genetic material, induction of cellular stress, interference with vital metabolic pathways, and the production of highly reactive free radicals.

DNA Damage and Genotoxicity

Hydrazine and its derivatives are recognized as genotoxic agents, capable of inducing damage to DNA. longdom.org Research has shown that metabolic activation is not necessarily a prerequisite for the mutagenicity of some hydrazine compounds, indicating a potential for direct interaction with genetic material. nih.gov In vivo studies have demonstrated that oral exposure to hydrazine can lead to the alkylation of liver DNA in rats. nih.gov The formation of methyl adducts with DNA bases is considered a potential mechanism for the observed DNA damage. nih.gov

Various studies have confirmed the genotoxic potential of hydrazine derivatives through different testing methods. The hepatocyte primary culture/DNA repair test, for instance, measures unscheduled DNA synthesis (UDS) as an indicator of DNA damage and repair.

Table 1: Genotoxicity Findings for Hydrazine Derivatives

CompoundTest SystemObserved EffectReference
HydrazineRat Liver (in vivo)Alkylation of DNA nih.gov
1,2-DimethylhydrazineMouse Bone Marrow (in vivo)Micronuclei formation nih.gov
Phenylhydrazine (B124118) HClRat Hepatocytes (in vitro)Positive DNA repair response scispace.com
Hydrazine hydrate (B1144303)Mouse Hepatocytes (in vitro)Positive DNA repair response scispace.com
Hydralazine (B1673433)Bacterial SystemsDirect-acting mutagenicity, DNA strand cleavage nih.gov

Interference with Metabolic Processes (e.g., Pyridoxine (B80251) Deficiency)

A primary mechanism of hydrazine's toxicity, particularly its neurotoxicity, is its interference with the metabolism of pyridoxine (vitamin B6). nih.gov Hydrazine and its metabolites, such as hydrazones, directly inhibit the enzyme pyridoxine phosphokinase. nih.govmhmedical.com This enzyme is crucial for converting pyridoxine into its active form, pyridoxal-5'-phosphate (PLP). mhmedical.com

PLP is an essential cofactor for over 100 enzymatic reactions, including the synthesis of the neurotransmitter gamma-aminobutyric acid (GABA) from glutamate (B1630785) by the enzyme L-glutamic acid decarboxylase. mhmedical.com By inhibiting the formation of PLP, hydrazine causes a functional pyridoxine deficiency, leading to a depletion of GABA, the primary inhibitory neurotransmitter in the central nervous system. nih.gov The resulting imbalance between GABA and the excitatory neurotransmitter glutamate is a direct cause of the neurological effects associated with hydrazine exposure. nih.gov

Formation of Free Radical Species

A central feature of hydrazine's metabolic biotransformation is the generation of free radical species. nih.gov Both enzymatic pathways, involving cytochrome P450 and various peroxidases, and non-enzymatic pathways, such as metal ion-catalyzed oxidation, can activate hydrazines to produce free radical intermediates. nih.govresearchgate.net For example, the oxidation of acetylhydrazine, a metabolite, produces an unstable intermediate that decomposes to form an acetyl free radical. researchgate.net

These highly reactive species, including oxygen-centered radicals, can induce significant cellular damage. nih.gov They have been implicated in the cleavage of DNA strands and the oxidation of DNA bases, such as the formation of 8-oxo-7,8-dihydroguanine. nih.gov The formation of free radicals is considered to play a key role in the toxic and pathophysiological effects of hydrazine. nih.govnih.gov

Organ System Specific Toxicities

The molecular mechanisms of hydrazine toxicity manifest as functional and pathological changes in various organ systems. The nervous system is particularly vulnerable to the metabolic disruptions caused by hydrazine hydrochloride.

Neurological Effects (e.g., Seizures, Coma)

The neurotoxicity of hydrazine is a direct consequence of its interference with pyridoxine metabolism and the subsequent disruption of neurotransmitter balance. nih.gov The depletion of GABA leads to a state of neuronal hyperexcitability, which can manifest as a range of neurological symptoms. nih.govdtic.mil

Acute exposure can produce severe effects, including tonic-clonic seizures, which are often refractory, and can progress to status epilepticus. nih.govdtic.mil In cases of severe, acute poisoning, patients may present in a coma and experience convulsions. nih.gov Other observed neurological effects include confusion, lethargy, restlessness, hyperreflexia, ataxia (impaired coordination), and paresthesias (abnormal sensations like tingling or numbness). nih.govnih.gov Studies have documented that hydrazines increase neuronal excitability by altering specific membrane currents and blocking the cell's ability to regulate repetitive firing. dtic.mil

Table 2: Neurological Effects of Hydrazine Exposure

Neurological EffectUnderlying MechanismReference
Seizures (tonic-clonic, refractory)GABA depletion due to functional pyridoxine deficiency nih.govmhmedical.com
ComaSevere disruption of CNS function, potentially secondary to seizures and metabolic disturbance nih.govnih.gov
Increased Neuronal ExcitabilityAlteration of specific membrane currents; reduced spike frequency adaptation dtic.mil
Confusion, Lethargy, RestlessnessGeneral CNS disruption from neurotransmitter imbalance nih.gov
Ataxia, ParesthesiasFunctional pyridoxine deficiency and resulting neuropathy nih.govnih.gov

Hepatic Effects (e.g., Fatty Degeneration, Hepatocarcinomas)

Exposure to hydrazine compounds can lead to significant liver damage. nih.gov Animal studies have consistently shown that hydrazine exposure results in fatty changes in the liver. cdc.gov Research in rats has detailed the pathogenesis of hydrazine-induced fatty liver, noting the accumulation of lipids, swelling of mitochondria, and the appearance of microbodies in hepatocytes. nih.gov These changes were detectable by electron microscopy as early as 30 minutes after dosing. nih.gov The severity of the fatty liver was found to be dose-dependent. nih.govnih.gov

In addition to fatty degeneration, long-term exposure to hydrazine has been linked to the development of liver tumors in animal models. epa.gov Studies in mice have demonstrated that oral administration of hydrazine can produce liver tumors. who.int Furthermore, hepatocellular carcinomas were observed in hamsters treated with hydrazine sulfate (B86663). who.int These findings highlight the hepatotoxic and potential hepatocarcinogenic nature of hydrazine compounds. nih.govwho.int

Table 1: Summary of Hepatic Effects in Animal Studies

Species Effect Route of Administration Reference
Rats Fatty liver, mitochondrial swelling Oral nih.gov
Mice Fatty changes, liver tumors Inhalation, Oral cdc.govwho.int

Renal Effects

The kidneys are another target for hydrazine toxicity. researchgate.net A case study of a worker exposed to hydrazine reported severe renal effects, including tubular necrosis, hemorrhaging, and inflammation, which contributed to the individual's death. cdc.govnih.gov Animal studies corroborate these findings. For instance, research in rats showed that hydrazine caused changes in the proximal tubular cells of the kidney. nih.gov Hydrazine is also known to be hemolytic, which can lead to secondary tubular necrosis and renal impairment. service.gov.uk

Pulmonary Effects (e.g., Edema, Effusions, Tumors)

The respiratory system is highly susceptible to the toxic effects of hydrazine. nih.gov Acute inhalation exposure in humans has been associated with pulmonary edema and pleural effusions. nih.govoup.com Symptoms can include shortness of breath, sore throat, and chest tightness. nih.govoup.com Animal studies have shown that inhalation of hydrazine can cause direct pulmonary injury, including pulmonary edema and damage to the bronchial mucosa. nih.govoup.com

Chronic inhalation exposure to hydrazine has been linked to the development of tumors in the respiratory tract of animals. nj.gov Studies in rats have shown that repeated inhalation of hydrazine induced nasal tumors. dtic.mil In mice, an increased incidence of lung adenomas was observed after inhalation exposure. who.intdtic.mil Hamsters exposed via inhalation developed benign nasal polyps. who.int

Table 2: Pulmonary Effects Observed in Human and Animal Studies

Species Effect Route of Administration Reference
Humans Pulmonary edema, pleural effusions Inhalation nih.govoup.com
Rats Pulmonary edema, bronchial mucosal damage, nasal tumors Inhalation nih.govoup.comdtic.mil
Mice Lung adenomas Inhalation who.intdtic.mil

Hematological Effects (e.g., Anemia)

Hydrazine exposure can adversely affect the hematological system. nih.gov In vitro studies with human red blood cells have demonstrated that hydrazine can cause hemolytic anemia. nih.gov Animal studies have also reported hematological effects. For example, mild anemia, characterized by decreases in red blood cell count, hemoglobin, and hematocrit, was observed in dogs exposed to 1,1-dimethylhydrazine (B165182), a related compound. cdc.gov Continuous exposure of dogs to hydrazine also resulted in significantly reduced hemoglobin, hematocrit, and red blood cell counts. nih.gov

Dermal Effects (e.g., Contact Dermatitis, Sensitization)

Dermal exposure to hydrazine can cause skin irritation and sensitization. nih.gov Contact with liquid hydrazine can produce dermatitis. epa.gov Cases of contact dermatitis have been reported in workers exposed to this compound in soldering flux. nih.gov This indicates that hydrazine and its salts can act as skin sensitizers. nih.gov

Carcinogenicity Studies

Hydrazine and its salts are reasonably anticipated to be human carcinogens based on sufficient evidence from animal studies. nih.gov The International Agency for Research on Cancer (IARC) has classified hydrazine as "possibly carcinogenic to humans" (Group 2B). who.int

Animal Carcinogenicity Evidence

Numerous studies in various animal species have demonstrated the carcinogenicity of hydrazine. cdc.gov

Mice: Oral administration of hydrazine produced liver, mammary, and lung tumors. who.int Intraperitoneal injection led to lung tumors, leukemias, and sarcomas. who.int

Rats: Oral administration resulted in lung and liver tumors. who.int Inhalation exposure caused benign and malignant nasal tumors. who.intnih.gov

Hamsters: Oral or inhalation exposure led to liver tumors and thyroid adenomas. who.int

These studies show a consistent pattern of tumor induction in multiple organs across different species and routes of exposure, providing strong evidence for the carcinogenic potential of hydrazine. cdc.govnih.gov

Table 3: Summary of Carcinogenic Effects in Animal Models

Species Tumor Site(s) Route of Administration Reference
Mice Liver, Mammary Gland, Lung, Blood (Leukemia) Oral, Intraperitoneal who.int
Rats Lung, Liver, Nasal Cavity Oral, Inhalation who.intnih.gov

Human Carcinogenicity Data and Classification

The evidence for the carcinogenicity of hydrazine in humans has been evaluated by various international and national health agencies, based on animal studies and available human epidemiological data.

Epidemiological Studies Human studies on the carcinogenicity of hydrazine have produced mixed but suggestive results. Early, smaller cohort studies of workers occupationally exposed to hydrazine did not find a significant increase in mortality from all cancers combined or for any specific type of cancer. nih.govwho.intinchem.org One such study followed 427 men who worked at a hydrazine plant in the United Kingdom and found no statistically significant increase in mortality from lung cancer or other cancers. nih.govwho.int However, these earlier studies were often limited by small cohort sizes and relatively short follow-up periods. nih.gov

More recent and comprehensive studies have suggested a link between hydrazine exposure and certain cancers. A study of aerospace workers with varying levels of exposure to hydrazine in rocket fuels found a positive association with lung cancer incidence and colorectal cancer incidence. nih.govcdc.gov The estimated rate ratio for high versus low exposure to hydrazine was 2.5 for lung cancer and 2.2 for colorectal cancer, with observed dose-response associations for both. nih.gov These findings are consistent with animal studies where hydrazine has been shown to induce tumors. plos.org

Regulatory Agency Classifications Based on sufficient evidence of carcinogenicity in experimental animals and limited or inadequate evidence in humans, several national and international agencies have classified hydrazine as a potential or probable human carcinogen. inchem.orgepa.govcdc.gov In animal studies, hydrazine has been shown to cause lung, liver, and nasal tumors in rats; liver and mammary tumors in mice; and liver tumors in hamsters. inchem.orgplos.orgepa.gov

The classifications from major regulatory bodies are summarized in the table below.

AgencyClassificationDescription
International Agency for Research on Cancer (IARC)Group 2BPossibly carcinogenic to humans. inchem.orgdep.state.pa.uscdc.gov
U.S. Environmental Protection Agency (EPA)Group B2Probable human carcinogen. epa.govcdc.govepa.gov
U.S. National Toxicology Program (NTP)Reasonably Anticipated to be a Human CarcinogenThis classification is based on sufficient evidence of carcinogenicity from studies in experimental animals. dep.state.pa.uscoleparmer.com
European Union (CLP Regulation)Carcinogen Category 1BSubstances presumed to have carcinogenic potential for humans, largely based on animal evidence. stopcarcinogensatwork.eu
American Conference of Governmental Industrial Hygienists (ACGIH)A3Confirmed animal carcinogen with unknown relevance to humans. cdc.gov

Risk Management and Safety Considerations

Due to its potential carcinogenicity and other toxic properties, strict risk management and safety protocols are essential when handling this compound. A hierarchy of controls, including engineering controls, administrative controls, and personal protective equipment (PPE), must be implemented to minimize exposure.

Engineering Controls The primary method for controlling exposure is through engineering solutions that isolate the chemical or remove it from the work environment.

Ventilation: All work with this compound should be conducted in a well-ventilated area. coleparmer.comdcfinechemicals.comintegraclear.com A properly functioning chemical fume hood is the minimum requirement for handling the substance to keep airborne concentrations low. coleparmer.comunm.edu For more hazardous operations, a glove box may be necessary. nd.edu

Emergency Equipment: Facilities must be equipped with readily accessible emergency eyewash stations and safety showers. nd.edunj.govuconn.edu

Administrative Controls These are work policies and procedures designed to reduce exposure duration, frequency, and severity.

Training: All personnel who will handle the compound must receive comprehensive training on its hazards, safe handling procedures, and emergency protocols before beginning work. unm.edunj.gov

Restricted Access: Areas where this compound is used or stored should be clearly marked with warning signs, and access should be restricted to authorized personnel. dcfinechemicals.comunm.edu

Hygiene Practices: Eating, drinking, and smoking are strictly prohibited in areas where the chemical is handled. integraclear.comnj.gov Hands should be washed thoroughly after handling the substance and before leaving the work area. nd.edusigmaaldrich.com

Personal Protective Equipment (PPE) When engineering and administrative controls are not sufficient to eliminate exposure, PPE is required.

Eye and Face Protection: Chemical splash goggles or safety glasses that meet established standards (e.g., ANSI Z87.1) are mandatory. uconn.edufishersci.com A face shield should be worn in situations with a high potential for splashing. unm.edu

Skin Protection: A lab coat and appropriate protective clothing must be worn to prevent skin contact. coleparmer.comunm.edu Gloves made of a chemical-resistant material such as nitrile or neoprene are required. unm.edund.edu It is crucial to consult the glove manufacturer's specifications to ensure compatibility. nd.edu

Respiratory Protection: If engineering controls cannot maintain exposure below the occupational limits, a NIOSH-approved respirator must be used. coleparmer.comnj.gov The type of respirator will depend on the concentration of airborne contaminants. nj.gov

Handling and Storage

Storage: this compound should be stored in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases. dep.state.pa.uscoleparmer.comintegraclear.com Containers should be kept tightly closed and protected from physical damage, light, and heat. coleparmer.comintegraclear.comnd.edu

Handling: Use non-sparking tools and ground containers when transferring materials to prevent static discharge. nd.edunj.gov Avoid creating dust when handling the solid form. dcfinechemicals.com

Occupational Exposure Limits (OELs) Regulatory agencies have established OELs for hydrazine to protect workers from its harmful effects. Since there may be no safe level of exposure to a carcinogen, all contact should be reduced to the lowest possible level. nj.gov

AgencyLimitValue (ppm)Value (mg/m³)Notes
OSHAPEL (TWA)1 ppm1.3 mg/m³Permissible Exposure Limit as an 8-hour Time-Weighted Average. nj.govosha.govcdc.gov
NIOSHREL (Ceiling)0.03 ppm0.04 mg/m³Recommended Exposure Limit as a 2-hour Ceiling. NIOSH also considers hydrazine a potential occupational carcinogen. nj.govcdc.gov
ACGIHTLV (TWA)0.01 ppm0.013 mg/m³Threshold Limit Value as an 8-hour Time-Weighted Average. who.intnj.gov

Future Directions and Emerging Research Avenues

Development of Novel Hydrazine (B178648) Hydrochloride Derivatives with Enhanced Specificity

The synthesis of novel derivatives from hydrazine hydrochloride with improved biological specificity is a significant area of contemporary research. The goal is to design molecules that can interact with specific biological targets, leading to more effective therapeutic agents with fewer side effects.

One promising approach involves the creation of hydrazide and hydrazone derivatives that act as selective enzyme inhibitors. For instance, certain hydrazide/hydrazine-based compounds have been identified as potent and selective inhibitors of monoamine oxidase (MAO) enzymes, which are crucial targets in the treatment of depression and neurodegenerative diseases. By modifying the structure of these derivatives, researchers aim to enhance their affinity for a specific MAO isoform (MAO-A or MAO-B), thereby reducing the risk of adverse effects associated with non-selective inhibition.

Another area of focus is the development of hydrazine derivatives as inhibitors of lysyl oxidase (LOX), an enzyme implicated in cancer metastasis. While phenylhydrazine (B124118) is a known inhibitor of LOX, it suffers from a lack of selectivity. Research is now directed towards synthesizing hydrazide derivatives that exhibit a higher affinity for LOX over other quinone-containing amine oxidases, potentially leading to more targeted anti-cancer therapies. The hydrazide core is seen as a promising scaffold for developing inhibitors that can be tailored to the active site of LOX, improving both potency and selectivity.

Furthermore, the structural versatility of the hydrazine framework allows for its incorporation into a wide range of molecular architectures. This facilitates the synthesis of hybrid compounds where the hydrazine moiety is combined with other pharmacologically active scaffolds, such as quinoline, thiazole, or benzimidazole, to create derivatives with enhanced and more specific biological activities.

Advanced Catalytic Systems for Greener Synthesis

In line with the growing emphasis on sustainable chemistry, researchers are developing advanced catalytic systems for the greener synthesis of this compound and its derivatives. These methods aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous reagents, and improving energy efficiency.

One approach to greener hydrazine synthesis involves the use of hydrogen peroxide as an oxidant instead of the harsher chemicals traditionally employed. This "peroxide process" is considered more environmentally friendly as it produces water as the primary byproduct. The development of efficient catalysts for this process is a key area of research to improve yields and reaction rates.

Catalytic methods are also being explored to make the synthesis of hydrazine derivatives more sustainable. For example, transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Chan-Lam coupling, provide efficient routes to arylhydrazines. These catalytic methods often proceed under milder conditions and with greater atom economy than classical synthetic approaches. The use of earth-abundant metal catalysts, such as nickel and iron, is also being investigated as a more sustainable alternative to precious metal catalysts.

A patented industrial process for producing hydralazine (B1673433) hydrochloride, a derivative of hydrazine, highlights a commitment to environmentally friendly manufacturing. This process is described as clean and environmentally friendly, generating no wastewater or gas emissions, with solid waste that can be incinerated without producing harmful substances. Such approaches, which focus on waste reduction and the use of recyclable solvents, exemplify the principles of green chemistry being applied to the synthesis of this compound derivatives.

Integration of Computational and Experimental Methodologies

The synergy between computational modeling and experimental work is accelerating the pace of research into this compound and its derivatives. This integrated approach allows for a deeper understanding of molecular properties, reaction mechanisms, and biological interactions, guiding the design and synthesis of new compounds with desired characteristics.

Computational methods, such as Density Functional Theory (DFT), are employed to study the molecular structures, electronic properties, and reactivity of hydrazine derivatives. These theoretical calculations can predict the stability of different conformations, the distribution of electron density, and the energies of molecular orbitals (HOMO and LUMO), which are crucial for understanding the chemical behavior of these compounds. For example, computational studies have been used to investigate the reaction mechanisms of hydrazine derivatives in processes like ozonation, providing insights into the formation of various transformation products.

Molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling are powerful tools for predicting the biological activity of newly designed hydrazine derivatives before they are synthesized. By simulating the interaction of these molecules with the active sites of biological targets, such as enzymes, researchers can prioritize the synthesis of compounds with the highest potential for therapeutic efficacy. This in silico screening significantly reduces the time and resources required for drug discovery.

The experimental synthesis and characterization of hydrazine derivatives provide real-world data to validate and refine the computational models. Spectroscopic techniques like NMR, FT-IR, and mass spectrometry, along with X-ray crystallography, are used to confirm the structures of the synthesized compounds. The biological activity of these compounds is then evaluated through in vitro and in vivo assays. This iterative cycle of computational prediction, experimental synthesis, and biological testing is a powerful paradigm for the rational design of novel this compound derivatives.

Exploration of New Biological Activities for this compound Derivatives

This compound serves as a versatile starting material for the synthesis of a vast array of derivatives, and researchers are continuously exploring new biological applications for these compounds. The inherent reactivity of the hydrazine moiety allows for its incorporation into diverse molecular scaffolds, leading to the discovery of novel therapeutic agents.

A significant area of investigation is the development of hydrazide-hydrazone derivatives with a broad spectrum of antimicrobial properties. These compounds have shown promising activity against various strains of bacteria, fungi, and mycobacteria. For instance, certain novel hydrazide hydrazones have demonstrated potent antifungal activity against Candida albicans, including drug-resistant clinical isolates. The mechanism of action of these compounds is being studied to optimize their efficacy and overcome existing challenges in the treatment of infectious diseases.

The anticancer potential of hydrazine derivatives is another active field of research. Numerous studies have reported the synthesis of hydrazone-based compounds with significant cytotoxic activity against various cancer cell lines. For example, some derivatives have been shown to be effective against gastric cancer, breast cancer, and hepatic cancer cell lines. The development of tricyclic N-acylhydrazones as tubulin polymerization inhibitors represents a targeted approach to cancer therapy.

Beyond antimicrobial and anticancer applications, hydrazine derivatives are being investigated for a range of other biological activities, including:

Anti-inflammatory and Analgesic Effects: Certain hydrazone derivatives have shown significant anti-inflammatory and pain-relieving properties.

Anticonvulsant Activity: The potential of hydrazones in the management of epilepsy is being explored.

Antiviral Properties: Researchers are screening hydrazine derivatives for their ability to inhibit viral replication.

The continued exploration of the chemical space accessible from this compound is expected to yield new classes of compounds with valuable therapeutic properties.

Refined Analytical Techniques for Trace Level Detection and Impurity Profiling

The accurate and sensitive detection of this compound and its derivatives, particularly at trace levels, is crucial for quality control in the pharmaceutical industry and for environmental monitoring. Consequently, there is ongoing research into the development of refined analytical techniques for the detection and impurity profiling of these compounds.

Hydrazine is a challenging molecule to analyze using conventional methods due to its lack of a chromophore, low molecular weight, and high polarity. To overcome these challenges, derivatization techniques are often employed to enhance its detectability. In one method, hydrazine is reacted with a derivatizing agent such as 2-Hydroxy-1-Naphthalaldehyde to form a hydrazone that has a strong UV-visible absorbance, allowing for sensitive detection by High-Performance Liquid Chromatography (HPLC).

Hyphenated analytical techniques, which combine a separation method with a spectroscopic detection method, are particularly powerful for the analysis of complex samples. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) offer high sensitivity and selectivity for the identification and quantification of hydrazine and its impurities. These methods are essential for impurity profiling, which involves the identification and characterization of all impurities in a pharmaceutical product that are present above a certain threshold.

The table below summarizes some of the advanced analytical techniques used for the detection of hydrazine.

Analytical TechniqueDerivatization AgentDetection LimitApplication
HPLC-UV2-Hydroxy-1-Naphthalaldehyde0.25 ppmPharmaceutical process control and drug material release
GC-MSAcetone (B3395972)0.1 ppmDetermination of hydrazine in active pharmaceutical ingredients (APIs)
Spectrophotometryp-dimethylaminobenzaldehyde-Detection of hydrazine decomposition
UHPLC-Fluorescenceo-phthalaldehyde0.3 ng/mLQuantification of hydrazine in allopurinol and its formulations

These refined analytical methods are critical for ensuring the safety and efficacy of pharmaceutical products containing hydrazine derivatives and for monitoring their potential impact on the environment.

Q & A

Q. What are the optimal methods for synthesizing and purifying hydrazine hydrochloride in laboratory settings?

this compound is typically synthesized via two primary methods:

  • Direct acid-base reaction : Reacting equimolar amounts of hydrazine hydrate with hydrochloric acid under controlled conditions (e.g., ice bath to manage exothermicity). The product is crystallized by evaporation under reduced pressure .
  • Double displacement : Using hydrazine sulfate with calcium chloride or barium chloride in aqueous solution. The insoluble sulfate byproduct (e.g., CaSO₄) is filtered off, and the filtrate is dried in a desiccator to yield pure this compound .
    Purification : Recrystallization from ethanol or water-ethanol mixtures ensures high purity. Monitor pH during synthesis to avoid excess HCl, which may form dihydrochloride impurities.

Q. How can this compound be characterized using spectroscopic and analytical techniques?

  • ¹H NMR : Detect NH₂ and NH protons in DMSO-d₆ (e.g., δ 10.59 ppm for NH₂ and δ 9.15 ppm for NH in substituted derivatives) .
  • IR spectroscopy : Identify N–H stretches (~3213 cm⁻¹), NH bending (~1614 cm⁻¹), and Cl⁻ interactions .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., m/z 132 for 4-cyanophenyl this compound derivatives) .
  • Elemental analysis : Verify C, H, N, and Cl content to confirm stoichiometry.

Q. What safety protocols are critical when handling this compound in research laboratories?

  • Toxicity : Moderately toxic (rat oral LD₅₀ = 128 mg/kg) and suspected carcinogen. Use fume hoods, gloves (nitrile or neoprene), and safety goggles .
  • Storage : Keep in airtight containers labeled with hazard warnings. Avoid contact with oxidizing agents .
  • Disposal : Neutralize with diluted calcium hypochlorite (bleach) before disposal to minimize environmental impact .

Advanced Research Questions

Q. How do reaction conditions (solvent, temperature, and substrate) influence the selectivity of this compound in heterocyclic synthesis?

  • Solvent effects : In pyrazole synthesis, water promotes mixed product formation (e.g., (E)-3-styrylpyrazole and (E)-3-styrylpyrazoline), while DMSO favors pyrazole derivatives due to its polarity and coordination properties .
  • Substrate specificity : Substituted phenyl hydrazine hydrochlorides (e.g., 2-chlorophenyl) require reflux in ethanol (6–8 hours) to form pyrazolines efficiently. Higher temperatures may lead to side reactions like dehydrohalogenation .
  • Catalytic systems : Metal-diketones can act as dual catalysts and coupling partners, but excess this compound may inhibit catalytic activity .

Q. What strategies improve catalyst design for hydrogen production via this compound decomposition?

  • Phase considerations : Gas-phase decomposition avoids solvent interference, enabling precise mechanistic studies. Nickel-based catalysts show promise due to their ability to cleave N–N bonds selectively .
  • Surface modification : Alloying Ni with Fe or Co enhances electron transfer, reducing activation energy for H₂ release. Support materials (e.g., Al₂O₃) improve dispersion and stability .
  • Kinetic studies : Monitor N₂ and NH₃ byproducts using gas chromatography to optimize catalyst selectivity toward H₂ .

Q. How can researchers resolve contradictions in reported reaction efficiencies of this compound in inhibition studies?

  • Contextual analysis : Compare experimental conditions. For example, this compound showed lower inhibition efficiency (~61% transmittance at 10:1 acetaldehyde ratio) than ethanolamine or arginine in aldol condensation studies. This discrepancy arises from competing protonation states of –NH₂ groups under varying pH .
  • Control experiments : Replicate studies with standardized molar ratios and buffer systems. Use isothermal titration calorimetry (ITC) to quantify binding affinities and rule out solvent effects .

Q. What methodological approaches are used to evaluate the inhibitory effects of this compound in biochemical pathways?

  • Competitive inhibition assays : Measure enzyme activity (e.g., aminopeptidase N) with and without this compound. Use Lineweaver-Burk plots to determine inhibition constants (Kᵢ) .
  • Spectroscopic monitoring : Track UV-Vis absorbance changes (e.g., at 280 nm for protein aggregation) to assess inhibition kinetics .
  • Computational modeling : Perform docking simulations to identify binding sites on target enzymes and validate with mutagenesis studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.